4-tert-Butylbenzoic-D13 Acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
deuterio 2,3,5,6-tetradeuterio-4-[1,1,1,3,3,3-hexadeuterio-2-(dideuteriomethyl)propan-2-yl]benzoate |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3,(H,12,13)/i1D2,2D3,3D3,4D,5D,6D,7D/hD |
InChI Key |
KDVYCTOWXSLNNI-LMQJRLHESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)O[2H])[2H])[2H])C(C([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: 4-tert-Butylbenzoic-D13 Acid
Advanced Isotopic Applications in Toxicology & Metabolomics[1]
Abstract
4-tert-Butylbenzoic-D13 Acid (PTBBA-d13) is the perdeuterated isotopologue of 4-tert-butylbenzoic acid (PTBBA), a critical organic intermediate and degradation product of the widely used UV filter Avobenzone. This stable isotope-labeled standard (
Chemical Identity & Physicochemical Profile
PTBBA-d13 represents a "perdeuterated" alkyl-aromatic system where all carbon-bound hydrogen atoms—both on the aromatic ring and the tert-butyl moiety—are substituted with deuterium (
| Property | Specification |
| Chemical Name | 4-tert-Butylbenzoic-d13 acid |
| Synonyms | PTBBA-d13; p-tert-Butylbenzoic acid-d13 |
| CAS Number | 98-73-7 (Unlabeled parent); Specific labeled CAS often proprietary |
| Molecular Formula | |
| Exact Mass | ~191.26 Da (vs. 178.10 Da for native) |
| Isotopic Enrichment | ≥ 98 atom % D (Critical for preventing "M+0" interference) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Insoluble in Water |
| pKa | ~4.4 (Carboxylic acid) |
Structural Visualization
The following diagram contrasts the native PTBBA with the D13 isotopologue, highlighting the deuteration sites that confer mass shift stability.
Figure 1: Structural comparison showing the distribution of the 13 deuterium atoms across the aromatic ring and alkyl tail.
Critical Applications in Drug Development & Toxicology
2.1. The "Avobenzone Breakdown" Problem
Research has identified PTBBA as a primary photodegradation product and metabolite of Avobenzone (Butyl methoxydibenzoylmethane), the most common UVA filter in sunscreens.[1][2]
-
Mechanism: Under UV irradiation, Avobenzone undergoes cleavage, releasing PTBBA.[1][2]
-
Toxicity Concern: PTBBA is a known reproductive toxicant (testicular toxicity) and potential endocrine disruptor.[1][2]
-
Role of PTBBA-d13: It serves as the Internal Standard (IS) to accurately quantify low-level PTBBA exposure in human plasma, urine, and aquatic environments, correcting for the significant matrix suppression often found in these samples.
2.2. Metabolic Flux Analysis
In metabolic stability studies, PTBBA-d13 is used to assess Kinetic Isotope Effects (KIE) .[1][2] By comparing the reaction rates of the native drug vs. the deuterated analog, researchers can identify rate-limiting steps in cytochrome P450 oxidation, particularly at the benzylic positions.
Analytical Protocol: LC-MS/MS Quantification
Expert Insight: The +13 Da mass shift is substantial, preventing any crosstalk between the native analyte's isotopic envelope (M+1, M+2) and the internal standard.[2] This ensures high-confidence quantification even at trace (ng/mL) levels.[1][2]
3.1. Sample Preparation (Solid Phase Extraction) [1][2]
-
Spiking: Add 10 µL of PTBBA-d13 working solution (1 µg/mL in MeOH) to 200 µL of plasma/urine.[1][2]
-
Acidification: Add 200 µL of 1% Formic Acid to protonate the carboxylic acid (improving retention on RP columns).
-
Extraction: Vortex and centrifuge (14,000 x g, 10 min). Inject supernatant or perform SPE using HLB cartridges if sensitivity < 1 ng/mL is required.[1][2]
3.2. Mass Spectrometry Parameters (ESI-)
-
Ionization: Electrospray Ionization, Negative Mode (ESI-).[1][2]
-
Precursor Ion: Deprotonated molecule
.[1][2] -
Key Transition: Loss of
(44 Da) is the dominant fragmentation pathway for benzoate derivatives.[1][2]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| PTBBA (Native) | 177.1 | 133.1 | 15 | Loss of |
| PTBBA-d13 (IS) | 190.2 | 146.2 | 15 | Loss of |
Note: The product ion for D13 retains all 13 deuteriums (Ring-D4 + Butyl-D9), as the loss of CO2 does not involve the stable isotopes.
3.3. Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[2]
-
Gradient: 5% B to 95% B over 4 minutes. PTBBA is relatively hydrophobic and will elute late (~3.0 min).[1][2]
Synthesis & Isotopic Integrity
The synthesis of PTBBA-d13 typically follows a de novo construction to ensure high isotopic purity (>99% D).[1][2]
Synthesis Workflow
-
Alkylation: Friedel-Crafts alkylation using tert-Butyl chloride-d9 and
to yield tert-Butylbenzene-d14 .[1][2] -
Formylation/Oxidation: Gattermann-Koch reaction followed by oxidation, or direct oxidation of a methylated precursor (if starting from Toluene-d8).[1][2]
-
Purification: Recrystallization to remove partially deuterated isotopologues.[1][2]
Figure 2: Simplified synthetic route ensuring full deuteration of the aromatic ring and alkyl side chain.
Safety & Handling
-
Signal Word: WARNING
-
Hazard Statements:
-
Handling: Handle in a fume hood. Use nitrile gloves.[1][2] Although the D13 form is chemically identical in toxicity to the native form, it should be treated with the same high caution due to the potent biological activity of PTBBA.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid.[1][2]
-
European Chemicals Agency (ECHA). Substance Information: 4-tert-butylbenzoic acid (Reproductive Toxicity Assessment).[1][2]
-
Avobenzone Photodegradation Studies. "Photostability of the sunscreening agent 4-tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity." Journal of Photochemistry and Photobiology A: Chemistry.
- Cymit Quimica.
Sources
An In-Depth Technical Guide to 4-tert-Butylbenzoic-D13 Acid: Properties and Applications
Abstract
This technical guide provides a comprehensive examination of 4-tert-Butylbenzoic-D13 Acid, an isotopically labeled derivative of 4-tert-Butylbenzoic acid (PTBBA). Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core chemical properties, spectroscopic characteristics, and critical applications of this deuterated compound. The primary focus is on its role as a high-fidelity internal standard for quantitative analysis by mass spectrometry, offering insights into the causality behind its superior performance in complex analytical workflows.
Introduction: The Significance of Isotopic Labeling
4-tert-Butylbenzoic acid is a substituted aromatic carboxylic acid used in various industrial applications, including as a modifier for alkyd resins and a corrosion inhibitor.[1][2][3] In the realm of scientific research, particularly in pharmacokinetics and metabolomics, its isotopically labeled analogue, 4-tert-Butylbenzoic-D13 Acid, serves a more critical function.
Stable Isotope Labeled (SIL) compounds, where atoms are replaced by their heavier, non-radioactive isotopes like deuterium (²H or D), are indispensable tools in modern analytical chemistry.[4][5] The substitution of hydrogen with deuterium results in a compound that is chemically almost identical to its parent (protio) molecule but possesses a greater mass.[6] This mass shift is the cornerstone of its utility, allowing it to be distinguished from the non-labeled analyte by a mass spectrometer. 4-tert-Butylbenzoic-D13 Acid is specifically designed for use as an internal standard, a tracer for metabolic studies, or in applications where monitoring the fate of the parent compound is essential.[7][8] Its use significantly enhances the accuracy and precision of quantitative assays by correcting for variability in sample preparation, matrix effects, and instrument response.[9][10]
Physicochemical and Spectroscopic Profile
The introduction of 13 deuterium atoms into the 4-tert-Butylbenzoic acid structure imparts a significant mass shift while minimally affecting its chemical reactivity and chromatographic behavior. This near-identical chemical nature is paramount for its function as an internal standard.
Core Chemical Properties
The fundamental properties of 4-tert-Butylbenzoic-D13 Acid are compared with its non-labeled counterpart in the table below.
| Property | 4-tert-Butylbenzoic Acid (PTBBA) | 4-tert-Butylbenzoic-D13 Acid | Rationale for Deuterated Properties |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁HD₁₃O₂[8] | Replacement of 13 protium atoms with deuterium. |
| Molecular Weight | 178.23 g/mol [3] | 191.31 g/mol [8] | Increased mass due to 13 additional neutrons. |
| Appearance | White crystalline powder[3] | Expected to be a white crystalline powder | Isotopic substitution does not typically alter physical state or color. |
| Melting Point | 164 - 167 °C[11] | Expected to be very similar to the parent compound | Deuteration can cause minor shifts in melting point, but large deviations are not expected. |
| Solubility | Insoluble in water; soluble in alcohol and benzene | Expected to have nearly identical solubility | Polarity and intermolecular forces are minimally affected by deuteration. |
| pKa | ~4.35 | Expected to be slightly higher | The C-D bond is slightly less electron-donating than C-H, which can subtly decrease acidity.[4] |
Predicted Spectroscopic Profile
While specific experimental spectra for 4-tert-Butylbenzoic-D13 Acid are not widely published, its spectroscopic characteristics can be confidently predicted based on the known spectra of the parent compound and the fundamental principles of isotopic labeling.
In a mass spectrum, the molecular ion peak ([M]⁺ or [M-H]⁻) for the D13 compound will appear at an m/z value 13 units higher than the unlabeled compound. For example, in negative ion mode ESI-MS, while PTBBA shows a prominent ion at m/z 177.09, the D13-labeled standard would be detected at m/z 190.17. This clear mass separation is essential for its use as an internal standard, preventing any signal overlap.
-
¹H NMR: The proton NMR spectrum of 4-tert-Butylbenzoic-D13 Acid would be dramatically simplified compared to its protio counterpart. The signals corresponding to the tert-butyl group (~1.3 ppm) and the aromatic protons (~7.5 and 8.0 ppm) would be absent.[12] The only observable proton signal would be from the carboxylic acid (-COOH) proton, which is typically a broad singlet, unless it has also been exchanged for deuterium (in which case no signal would be observed in the ¹H spectrum).
-
¹³C NMR: The ¹³C NMR spectrum will be similar to the unlabeled compound but will show the effect of C-D coupling. Carbons directly bonded to deuterium will exhibit splitting (typically a 1:1:1 triplet for a -CD group) and may have slightly shifted chemical shifts. The characteristic C-D bond also has a different resonance frequency, which can be observed in ²H NMR spectroscopy.
The most significant change in the IR spectrum will be the appearance of C-D stretching vibrations. These occur at lower frequencies (around 2100-2250 cm⁻¹) compared to the C-H stretches (around 2850-3000 cm⁻¹).[13] This is a direct consequence of the heavier mass of deuterium. The other characteristic peaks, such as the C=O stretch of the carboxylic acid (~1720 cm⁻¹), will remain largely unchanged.
Synthesis and Isotopic Labeling Strategy
Synthesis of the Parent Compound
The industrial synthesis of 4-tert-Butylbenzoic acid is typically achieved through the liquid-phase air oxidation of p-tert-butyltoluene. This reaction is often catalyzed by a cobalt salt, such as cobalt acetate.[14]
Plausible Synthesis of 4-tert-Butylbenzoic-D13 Acid
Synthesizing the fully deuterated D13 analogue requires a de novo approach using isotopically labeled starting materials. A plausible, albeit complex, synthetic route would involve the Friedel-Crafts alkylation of deuterated benzene (Benzene-D6) with a deuterated tert-butyl source, followed by functionalization and oxidation.
-
Preparation of Deuterated Alkylating Agent: Tert-butanol-D10 or tert-butyl chloride-D9 would be required. These can be synthesized from deuterated acetone (Acetone-D6) via a Grignard reaction with deuterated methyl magnesium iodide (CD₃MgI).
-
Friedel-Crafts Alkylation: Reaction of Benzene-D6 with the deuterated tert-butyl source (e.g., tert-butanol-D10) in the presence of a strong acid catalyst (like D₂SO₄) to form p-di-tert-butylbenzene-D18, followed by selective dealkylation and re-alkylation steps to yield tert-butylbenzene-D14.
-
Functionalization and Oxidation: Introduction of a methyl group followed by oxidation, or direct carboxylation of the deuterated tert-butylbenzene, would lead to the desired 4-tert-Butylbenzoic-D13 Acid.
Given the complexity and cost of such a synthesis, it is reserved for specialized chemical synthesis laboratories.
Application as an Internal Standard in LC-MS/MS
The primary and most critical application of 4-tert-Butylbenzoic-D13 Acid is as an internal standard (IS) for quantitative analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Rationale: Why a Deuterated Standard is Superior
In quantitative mass spectrometry, an IS is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's signal to the IS's signal is used for quantification. This corrects for analyte loss during sample processing and variations in instrument signal.
-
Expertise & Causality: A deuterated IS is the "gold standard" because its physicochemical properties are nearly identical to the analyte. It co-elutes chromatographically, experiences the same ionization efficiency, and is affected by matrix-induced ion suppression or enhancement in the same way as the unlabeled analyte.[15] A structurally similar, non-isotopically labeled IS may have different retention times or ionization efficiencies, leading to inaccurate correction and compromised data integrity.
Experimental Protocol: Use in a Bioanalytical Assay
This protocol outlines the steps for using 4-tert-Butylbenzoic-D13 Acid as an IS for the quantification of PTBBA in a biological matrix like human plasma.
1. Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of 4-tert-Butylbenzoic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of 4-tert-Butylbenzoic-D13 Acid and dissolve in 1 mL of methanol.
-
IS Working Solution (1 µg/mL): Prepare a working solution by diluting the IS stock solution with methanol/water (50:50, v/v).
2. Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve a concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (1 µg/mL). Vortex briefly.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in Negative Mode.
-
MRM Transitions:
- PTBBA (Analyte): Q1: 177.1 m/z → Q3: 162.1 m/z (loss of methyl).
- PTBBA-D13 (IS): Q1: 190.2 m/z → Q3: 172.2 m/z (loss of deuterated methyl).
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators.
-
Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Safety and Handling
The non-deuterated 4-tert-Butylbenzoic acid is classified as hazardous. It is harmful if swallowed, may damage fertility, and can cause organ damage through prolonged or repeated exposure.[11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
While 4-tert-Butylbenzoic-D13 Acid is not specifically classified, it should be handled with the same precautions as the parent compound due to its identical chemical structure.
Conclusion
4-tert-Butylbenzoic-D13 Acid represents a highly specialized chemical tool engineered for precision and accuracy in analytical science. Its value lies not in its own biological or chemical activity, but in its ability to validate and ensure the integrity of quantitative data for its protio analogue. By providing a stable, non-exchangeable isotopic label and mimicking the behavior of the analyte in complex matrices, it enables researchers to achieve the high level of confidence in their results demanded by regulatory bodies and the scientific community. Understanding its properties and the principles behind its application is crucial for its effective implementation in advanced drug development and research workflows.
References
-
Chemotechnique Diagnostics. (n.d.). 4-tert-Butylbenzoic acid. Retrieved February 7, 2026, from [Link]
-
Gallochem. (2025, October 27). 4-tert-Butylbenzoic Acid: A Versatile Intermediate in Organic Synthesis. Retrieved February 7, 2026, from [Link]
-
PrepChem.com. (n.d.). Preparation of 4-tert-butylbenzenesulfonic acid. Retrieved February 7, 2026, from [Link]
-
FUSO CHEMICAL CO.,LTD. (n.d.). 4-tert-Butylbenzoic acid(PTBBA). Retrieved February 7, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved February 7, 2026, from [Link]
-
Verhagen, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. [Link]
-
Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
-
Singh, V., & S, B. (2025). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]
-
Eke, F. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
-
Liu, Y., et al. (2023). The biological impact of deuterium and therapeutic potential of deuterium-depleted water. Frontiers in Pharmacology. [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved February 7, 2026, from [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved February 7, 2026, from [Link]
-
Bartlett, P. D., & Stiles, M. (2025). THE TERTIARYBUTYLBENZENES: III. THE SYNTHESIS OF 2,4,6-TRI-t-BUTYLBENZOIC ACID AND THE DISSOCIATION OF DI- AND TRI-t-BUTYLBENZOIC ACIDS. ResearchGate. [Link]
- Google Patents. (n.d.). CN102617335A - Process for synthesizing p-tert-butylbenzoic acid.
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Introduction: The Significance of Deuterium Labeling in Modern Research
An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzoic-D13 Acid
In the landscape of pharmaceutical and materials science research, stable isotope labeling, particularly with deuterium (²H or D), has emerged as an indispensable tool. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, provides a subtle yet powerful modification to a molecule's properties. This alteration, stemming from the mass difference, primarily affects the vibrational energy of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. This fundamental difference gives rise to "isotope effects," which can influence reaction rates, metabolic pathways, and spectroscopic signatures.[1][2]
Deuterated compounds like 4-tert-Butylbenzoic-D13 Acid are crucial as internal standards for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as tracers to elucidate metabolic fates of drug candidates.[3][4] Understanding the physical properties of these labeled compounds is not merely an academic exercise; it is a prerequisite for their effective application in experimental design, ensuring accuracy in quantification, and predicting their behavior in complex biological and chemical systems. This guide provides a detailed examination of the core physical properties of 4-tert-Butylbenzoic-D13 Acid, offering a comparative perspective with its non-labeled analog and explaining the theoretical underpinnings of any observed differences.
Section 1: Molecular Identity and Core Characteristics
A precise understanding of a compound begins with its fundamental identifiers. 4-tert-Butylbenzoic-D13 Acid is the fully deuterated analog of 4-tert-Butylbenzoic Acid at the tert-butyl and phenyl ring positions. The acidic proton on the carboxyl group remains, though it is readily exchangeable in deuterated solvents.
| Property | 4-tert-Butylbenzoic-D13 Acid | 4-tert-Butylbenzoic Acid (Non-labeled) |
| Synonyms | 4-(tert-Butyl-d9)benzoic acid-d4, p-tert-Butylbenzoic acid-d13 | 4-(1,1-Dimethylethyl)benzoic acid, PTBBA[5][6] |
| CAS Number | Not explicitly available in search results; 98-73-7 refers to the non-labeled compound.[5][7][8] | 98-73-7[5][7][8][9] |
| Molecular Formula | C₁₁HD₁₃O₂[3][10] | C₁₁H₁₄O₂[7][9][11] |
| Molecular Weight | 191.31 g/mol [3][4][10] | 178.23 g/mol [7][8][11] |
| Appearance | White to off-white crystalline solid (Expected) | White to almost white crystalline powder or flakes.[5][7] |
Section 2: Comparative Physical Properties
The substitution of hydrogen with deuterium introduces subtle but predictable changes in the physical properties of a molecule. These changes are primarily driven by the increased molecular mass and the stronger nature of C-D bonds compared to C-H bonds, which affects intermolecular forces like van der Waals interactions.
| Physical Property | 4-tert-Butylbenzoic-D13 Acid | 4-tert-Butylbenzoic Acid (Non-labeled) | Rationale for Isotope Effect |
| Melting Point | Expected to be slightly higher than the non-labeled analog. | 162-169 °C[6][7][8][12][13] | Increased molecular mass and slightly altered crystal lattice packing energies due to changes in intermolecular vibrations can lead to a minor increase in the melting point. Experimental verification is required. |
| Boiling Point | Expected to be slightly higher than the non-labeled analog. | ~280 °C[12][13] | The heavier molecule requires more energy to transition into the vapor phase. Isotope effects on vaporization stem from changes to both intra- and intermolecular vibrations upon phase change.[14] |
| Solubility | Expected to be very similar to the non-labeled analog. | Low solubility in water (0.07 - 12.6 g/L at 20°C)[8][13]; Soluble in organic solvents like alcohol, acetone, and benzene.[5][6] | Deuteration at carbon centers does not significantly alter the polarity of the molecule. Therefore, large changes in solubility are not anticipated. Subtle effects on solvation due to altered hydrogen bonding interactions are possible but typically minor.[15] |
| Acidity (pKa) | Expected to be slightly higher than the non-labeled analog. | 4.38 (at 25°C)[13] | This is a secondary isotope effect. Deuterium is slightly more electron-donating than protium, which can minutely destabilize the carboxylate anion, making the acid slightly weaker (higher pKa). The effect is generally small for remote substitutions.[16] |
Section 3: Spectroscopic Signature Analysis
Spectroscopy provides the most direct and quantifiable evidence of isotopic substitution. The differences in mass and bond vibrational energies between 4-tert-Butylbenzoic-D13 Acid and its protium analog result in distinct spectroscopic fingerprints.
-
Mass Spectrometry (MS): The most evident change is in the molecular weight. The mass spectrum of the D13 compound will show a molecular ion peak (M⁻) at m/z 190, compared to m/z 177 for the non-labeled version in negative ion mode.[11] This ~13 Da mass shift is a definitive confirmation of the isotopic labeling. Fragmentation patterns will also shift accordingly, providing valuable structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds. The C-D bond is stronger and involves a heavier atom, causing its stretching and bending vibrations to occur at significantly lower frequencies (wavenumbers) than C-H bonds. One can expect to see the disappearance of C-H stretching bands around 2800-3000 cm⁻¹ and the appearance of characteristic C-D stretching bands at lower wavenumbers (approx. 2100-2250 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of 4-tert-Butylbenzoic-D13 Acid will be dramatically simplified. The signals corresponding to the tert-butyl group (~1.3 ppm) and the aromatic protons (~7.5-8.0 ppm) will be absent.[17] The only major observable peak will be the acidic proton of the carboxylic acid group, which is highly dependent on solvent and concentration.
-
¹³C NMR: The carbon spectrum will show signals for all 11 carbons, but those bonded to deuterium will be split into multiplets due to ¹³C-¹D coupling and may experience a slight upfield isotope shift. For example, a -CD₃ carbon would theoretically appear as a septet.
-
Section 4: Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized protocols must be employed. The following methodologies represent robust approaches for characterizing the physical properties of 4-tert-Butylbenzoic-D13 Acid.
Protocol 4.1: Melting Point Determination via Capillary Method
-
Sample Preparation: Finely grind a small amount (2-3 mg) of the crystalline solid. Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., ~150 °C).
-
Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range provides an indication of purity.
-
-
Causality: A slow heating rate is critical for accuracy. If heated too quickly, the temperature reading of the apparatus will lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
Protocol 4.2: Aqueous Solubility Determination via Shake-Flask Method (OECD 105)
-
System Preparation: Add an excess amount of 4-tert-Butylbenzoic-D13 Acid to a known volume of deionized water in a sealed flask. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for a sufficient period (24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Quantification: Carefully extract an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known standards.[18]
-
Trustworthiness: This method is considered the "gold standard" because it directly measures the equilibrium concentration. Running triplicate samples and ensuring the concentration remains constant after extended equilibration times validates the protocol.
Visualizations: Workflows and Concepts
Diagram 1: Experimental Workflow for Physical Property Characterization
Sources
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- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
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- 12. 4-tert-Butylbenzoic acid CAS#: 98-73-7 [m.chemicalbook.com]
- 13. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. 4-tert-Butylbenzoic acid | SIELC Technologies [sielc.com]
Navigating Quantitative Bioanalysis: A Technical Guide to 4-tert-Butylbenzoic-D13 Acid as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes in complex biological matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. This guide provides an in-depth technical overview of 4-tert-Butylbenzoic-D13 Acid, a deuterated analogue of 4-tert-Butylbenzoic acid, and its application as a superior internal standard in mass spectrometry-based bioanalysis. We will delve into the rationale behind its use, its physicochemical properties, and a detailed workflow for its practical implementation.
The Imperative for Stable Isotope Labeled Internal Standards
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[2] While structurally similar compounds can be used, stable isotope labeled (SIL) internal standards are widely considered the gold standard.[3]
A SIL IS is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their chemical and physical properties remain nearly identical.[5] This near-identical behavior ensures that the SIL IS co-elutes with the analyte and experiences the same effects from the sample matrix, such as ion suppression or enhancement, leading to more accurate and precise quantification.[5]
4-tert-Butylbenzoic-D13 Acid: Physicochemical Profile
4-tert-Butylbenzoic-D13 Acid is the deuterated form of 4-tert-Butylbenzoic acid (PTBBA), a substituted benzoic acid.[6][7] The "D13" designation indicates that thirteen hydrogen atoms in the molecule have been replaced with deuterium. This high level of deuteration provides a significant mass shift from the parent molecule, preventing isotopic crosstalk and ensuring clear differentiation in the mass spectrometer.
It is a common practice in the chemical industry for isotopically labeled compounds that have not been assigned a unique CAS (Chemical Abstracts Service) number to be referenced by the CAS number of their non-labeled parent compound. Therefore, 4-tert-Butylbenzoic-D13 Acid is often associated with the CAS number 98-73-7 , which belongs to 4-tert-Butylbenzoic acid.[8][9][10] Researchers should always verify the isotopic purity and identity of the standard through the supplier's certificate of analysis.
The table below summarizes the key physicochemical properties of both the unlabeled and deuterated forms of 4-tert-Butylbenzoic acid.
| Property | 4-tert-Butylbenzoic Acid | 4-tert-Butylbenzoic-D13 Acid |
| CAS Number | 98-73-7 | 98-73-7 (unlabeled) |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁HD₁₃O₂ |
| Molecular Weight | ~178.23 g/mol | ~191.31 g/mol |
| Appearance | White to off-white crystalline solid | Not specified, typically similar to parent |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and acetone | Expected to be similar to parent compound |
| Melting Point | 162-165 °C | Not specified, typically similar to parent |
Data sourced from multiple chemical suppliers and databases.[7][9][11]
Synthesis and Isotopic Labeling
The synthesis of the parent compound, 4-tert-Butylbenzoic acid, is typically achieved through the oxidation of p-tert-butyltoluene with air.[6] For the deuterated analogue, a similar synthetic strategy would be employed, starting with deuterated precursors. For instance, the synthesis could begin with a deuterated toluene and a deuterated tert-butyl source to construct the fully labeled p-tert-butyltoluene, which is then oxidized to yield 4-tert-Butylbenzoic-D13 Acid. The specific synthetic route is proprietary to the manufacturer, but the fundamental principle involves incorporating the stable isotopes at an early stage to ensure complete and stable labeling.
Application in a Bioanalytical Workflow: A Step-by-Step Protocol
The primary application of 4-tert-Butylbenzoic-D13 Acid is as an internal standard for the quantification of 4-tert-Butylbenzoic acid or structurally related compounds in various matrices. 4-tert-Butylbenzoic acid itself is used in the manufacturing of alkyd resins, as a corrosion inhibitor, and as an intermediate in the synthesis of other chemicals, including some found in personal care products.[12][13] Therefore, its quantification in environmental or biological samples may be of interest.
Below is a representative experimental workflow for the quantification of 4-tert-Butylbenzoic acid in a biological matrix (e.g., plasma) using 4-tert-Butylbenzoic-D13 Acid as an internal standard via LC-MS/MS.
Experimental Protocol
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-tert-Butylbenzoic acid in a suitable organic solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of 4-tert-Butylbenzoic-D13 Acid in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Serially dilute the 4-tert-Butylbenzoic acid stock solution with the solvent to create a series of working standard solutions at different concentrations.
-
Spike these working standard solutions into a blank biological matrix (e.g., drug-free plasma) to create calibration standards covering the desired analytical range.
-
Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, QC, or unknown), add a fixed volume (e.g., 20 µL) of the 4-tert-Butylbenzoic-D13 Acid working solution at a concentration that will yield a consistent and robust signal in the mass spectrometer.
-
Add 300 µL of a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Vortex the samples for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new set of vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure separation from matrix components and co-elution of the analyte and internal standard.
-
Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-tert-Butylbenzoic acid: Determine the precursor ion (e.g., [M-H]⁻ at m/z 177.1) and a suitable product ion.
-
4-tert-Butylbenzoic-D13 Acid: Determine the precursor ion (e.g., [M-H]⁻ at m/z 190.2) and a corresponding product ion.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general workflow for using 4-tert-Butylbenzoic-D13 Acid as an internal standard in a quantitative bioanalytical method.
Caption: Bioanalytical workflow using a deuterated internal standard.
Self-Validating Systems and Trustworthiness
The use of a high-purity, highly deuterated internal standard like 4-tert-Butylbenzoic-D13 Acid is a cornerstone of a self-validating analytical system. By tracking the response of the internal standard across an analytical run, one can monitor the consistency of the sample preparation and the stability of the analytical system. Significant variations in the internal standard's peak area can indicate a problem with a specific sample's extraction or an issue with the instrument, thereby providing a crucial quality control check. This inherent self-monitoring capability enhances the trustworthiness and reliability of the generated data.
Conclusion
4-tert-Butylbenzoic-D13 Acid serves as an exemplary tool for modern bioanalytical laboratories striving for the highest levels of accuracy and precision. Its properties as a stable isotope labeled internal standard make it invaluable for correcting for matrix effects and other sources of variability inherent in LC-MS analysis. By understanding the principles behind its use and implementing a robust, well-validated workflow, researchers and drug development professionals can have high confidence in their quantitative results, ultimately facilitating more informed decision-making in their respective fields.
References
-
ACGIH. 4-TERT-BUTYLBENZOIC ACID. Available at: [Link].
-
FUSO CHEMICAL CO.,LTD. 4-tert-Butylbenzoic acid(PTBBA). Available at: [Link].
-
PubChem. 4-tert-Butylbenzoic anhydride | C22H26O3 | CID 14962255. Available at: [Link].
-
PubChem. 4-tert-Butylbenzonitrile | C11H13N | CID 77883. Available at: [Link].
-
PubChem. 4-Tert-butyl-3-nitrobenzoic acid | C11H13NO4 | CID 738813. Available at: [Link].
-
PubChem. tert-Butylbenzoic acid (mixed isomers) | C11H14O2 | CID 136850. Available at: [Link].
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available at: [Link].
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available at: [Link].
-
Vinati Organics. A Detailed Summary About Para Tert Butyl Benzoic Acid. Available at: [Link].
-
Wikipedia. para-tert-Butylbenzoic acid. Available at: [Link].
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4-tert-Butylbenzoic-D13 Acid molecular weight
An In-Depth Technical Guide to 4-tert-Butylbenzoic-D13 Acid: Properties, Applications, and Methodologies
Introduction
4-tert-Butylbenzoic-D13 Acid is the deuterated analogue of 4-tert-Butylbenzoic acid (PTBBA), a substituted benzoic acid used in the production of alkyd resins and as a chemical intermediate.[1] The strategic replacement of thirteen hydrogen atoms with their heavy isotope, deuterium, renders 4-tert-Butylbenzoic-D13 Acid an invaluable tool for researchers, particularly in the fields of analytical chemistry, drug metabolism, and pharmacokinetics (DMPK). Its near-identical chemical properties to the unlabeled parent compound, combined with a distinct mass difference, make it an exceptional internal standard for quantitative analysis.[2][3]
This guide provides a comprehensive overview of 4-tert-Butylbenzoic-D13 Acid, detailing its physicochemical properties, core applications, and validated experimental protocols. It is designed for scientists and professionals in drug development who require a reliable, high-purity internal standard to ensure accuracy and precision in bioanalytical assays.
Physicochemical Properties: A Comparative Analysis
The fundamental utility of an isotopically labeled internal standard lies in its ability to mimic the analytical behavior of the target analyte while being distinguishable by mass. The properties of 4-tert-Butylbenzoic-D13 Acid are compared with its non-labeled counterpart below.
| Property | 4-tert-Butylbenzoic-D13 Acid | 4-tert-Butylbenzoic Acid (Unlabeled) |
| Molecular Weight | 191.31 g/mol [2][3] | 178.23 g/mol [4][5] |
| Chemical Formula | C₁₁HD₁₃O₂[2][3] | C₁₁H₁₄O₂[4][6] |
| Appearance | White to off-white solid | White crystalline powder or flakes[7][8] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) | Insoluble in water; very soluble in alcohol and benzene[5][9] |
| CAS Number | Not specified (Isotopologue) | 98-73-7[4][10] |
The mass difference of 13 Da provides a clear and unambiguous separation in mass spectrometry, eliminating signal overlap and ensuring accurate quantification of the unlabeled analyte.
Core Application: The Gold Standard for Bioanalytical Quantification
The primary application of 4-tert-Butylbenzoic-D13 Acid is its use as an internal standard (IS) in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
The Principle of Stable Isotope Dilution
Stable Isotope Dilution (SID) is a powerful analytical technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to both calibration standards and unknown samples. The core principle is that the labeled IS and the unlabeled native analyte behave almost identically during sample preparation, chromatography, and ionization.[11] Any sample loss or variability during extraction, or fluctuations in instrument response (e.g., ion suppression), will affect both the analyte and the IS to the same degree.
By measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard, a highly precise and accurate quantification can be achieved. This self-validating system corrects for experimental variations that would otherwise compromise the integrity of the results.
The Kinetic Isotope Effect (KIE) in Drug Development
Deuteration, the process of replacing hydrogen with deuterium, can influence the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE).[12] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond, such as enzymatic metabolism by cytochrome P450 (CYP) enzymes, can be significantly slower for a deuterated compound.[13]
This principle is not only relevant for the use of deuterated compounds as internal standards but has also become a strategic tool in drug discovery.[14][15] By selectively deuterating metabolically vulnerable positions ("soft spots") on a drug molecule, its metabolic rate can be reduced, potentially improving its pharmacokinetic profile, increasing its half-life, and reducing the formation of toxic metabolites.[14] While 4-tert-Butylbenzoic-D13 Acid is primarily used as a non-pharmacologically active IS, its stability due to extensive deuteration ensures it does not undergo metabolic switching or degradation that could interfere with the analysis of the target analyte.[13]
Quantitative Analysis Workflow using an Internal Standard
The following diagram illustrates the typical workflow for a quantitative LC-MS experiment utilizing a stable isotope-labeled internal standard.
Caption: LC-MS quantification workflow using an internal standard.
Experimental Protocol: Preparation of Calibration Standards and QC Samples
This protocol outlines the preparation of calibration curve (CC) standards and quality control (QC) samples for the quantification of 4-tert-Butylbenzoic acid in a biological matrix (e.g., human plasma) using 4-tert-Butylbenzoic-D13 Acid as the internal standard.
Materials:
-
4-tert-Butylbenzoic acid (Analyte)
-
4-tert-Butylbenzoic-D13 Acid (Internal Standard, IS)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Control Human Plasma (K2EDTA)
Step 1: Preparation of Stock Solutions (1 mg/mL)
-
Accurately weigh approximately 5 mg of the Analyte and the IS into separate 5 mL volumetric flasks.
-
Dissolve the contents in methanol and bring to volume. This creates the primary stock solutions (S1) at a concentration of 1 mg/mL.
-
Rationale: Methanol is a common solvent that ensures complete dissolution of the nonpolar compounds.[5] Preparing separate, high-concentration stocks minimizes weighing errors and provides a stable source for further dilutions.
-
Step 2: Preparation of Intermediate and Spiking Solutions
-
Analyte Spiking Solution (CS-1): Prepare a 100 µg/mL intermediate solution by diluting 1 mL of the Analyte S1 stock into a 10 mL volumetric flask with 50:50 acetonitrile/water. Subsequently, perform serial dilutions to create a series of spiking solutions for the calibration curve (e.g., from 100 ng/mL to 10 µg/mL).
-
Internal Standard Working Solution (IS-WS): Prepare a 1 µg/mL IS-WS by diluting the IS S1 stock. The final concentration should be chosen to yield a robust signal in the mass spectrometer (e.g., a final concentration of 50 ng/mL in the sample).
-
Rationale: Serial dilutions from a single intermediate stock ensure consistency across the calibration curve. The IS concentration is kept constant across all samples to serve as a reliable reference point.
-
Step 3: Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Label a set of microcentrifuge tubes for each CC and QC level (e.g., Blank, LLOQ, CC2-CC8, QCL, QCM, QCH).
-
Add 95 µL of control human plasma to each tube.
-
Spike 5 µL of the appropriate Analyte spiking solution into each corresponding CC and QC tube. For the blank sample, add 5 µL of the 50:50 acetonitrile/water solvent.
-
Rationale: Spiking a small volume (5% of the total) of the analyte into the biological matrix minimizes the impact of the solvent on the matrix's properties.
-
Step 4: Sample Extraction (Protein Precipitation)
-
To each 100 µL sample (CCs, QCs, blanks, and unknowns), add 300 µL of the IS-WS prepared in acetonitrile (e.g., at a concentration that gives the desired final concentration post-dilution).
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS analysis.
-
Rationale: Acetonitrile is an effective protein precipitation agent. Adding the IS in the precipitation solvent ensures it is present during the entire extraction process, allowing it to accurately track and correct for any analyte loss.[10]
-
This self-validating protocol ensures that every sample, standard, and QC is subjected to the same conditions, with the stable isotope-labeled internal standard providing the necessary correction for any analytical variability.
References
-
National Center for Biotechnology Information. 4-tert-Butylbenzoic acid. PubChem Compound Summary for CID 7403. [Link]
-
Helal, M. Applications of PTBBA In the Chemical Industry: A Comprehensive Overview. [Link]
-
National Center for Biotechnology Information. 4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 - PubChem. [Link]
-
FUSO CHEMICAL CO.,LTD. 4-tert-Butylbenzoic acid(PTBBA). [Link]
-
SIELC Technologies. 4-tert-Butylbenzoic acid. [Link]
-
ACGIH. 4-TERT-BUTYLBENZOIC ACID. [Link]
-
Api, A. M., et al. RIFM fragrance ingredient safety assessment, p-tert-butyltoluene, CAS Registry Number 98-51-1. Food and Chemical Toxicology, 149, 111928. [Link]
-
Vinati Organics Limited. A Detailed Summary About Para Tert Butyl Benzoic Acid. [Link]
-
Wikipedia. para-tert-Butylbenzoic acid. [Link]
-
Pirali, T., et al. Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 631-650. [Link]
-
Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
-
Foti, R. S., & Dalvie, D. K. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206593. [Link]
-
Atzrodt, J., et al. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(30), 9224-9250. [Link]
-
ResearchGate. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. [Link]
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Technical Guide: Isotopic Purity Assurance of 4-tert-Butylbenzoic-D13 Acid
Executive Summary
4-tert-Butylbenzoic-D13 Acid (4-TBBA-D13) represents a "super-heavy" stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of 4-tert-butylbenzoic acid and related alkyl-aromatics in complex biological matrices. Unlike standard D4 or D5 analogs, the D13 isotopologue offers a mass shift of +13 Daltons, effectively eliminating isotopic interference (cross-talk) from the natural isotopic envelope of the analyte.
This guide details the critical parameters for assessing the isotopic purity of 4-TBBA-D13. It moves beyond simple "percent enrichment" values to address the distribution of isotopologues, the specific synthesis-driven origins of impurities, and the validation protocols required for regulated bioanalysis (GLP/GMP).
Part 1: The Physics of Purity & The "D13" Advantage
Defining the Molecule
-
Chemical Formula:
(Carbon-bound hydrogens are deuterated; carboxyl H is exchangeable). -
Nominal Mass Shift: +13 Da relative to the unlabeled analyte.
-
Structure: A benzoic acid core with a para-tert-butyl group.[1][2]
-
Ring Deuteration: 4 positions (Positions 2, 3, 5, 6).
-
Alkyl Deuteration: 9 positions (The tert-butyl methyl groups).
-
Why D13? The Mathematics of Cross-Talk
In quantitative LC-MS/MS, the "Blank" signal must be free of interference. A common failure mode in Isotope Dilution Mass Spectrometry (IDMS) is the "M+0 Contribution."
If an internal standard is only partially deuterated (e.g., D4), its natural isotopic envelope (containing
The D13 Advantage: With a +13 Da shift, 4-TBBA-D13 moves the internal standard signal far beyond the M+0, M+1, and even M+2 isotopic clusters of the native analyte. This allows for:
-
Higher Multiplexing: Co-elution without signal suppression.
-
Lower LLOQ: Zero contribution to the analyte channel means the background noise floor is determined solely by the matrix, not the standard.
Part 2: Synthesis & The Origins of Isotopic Impurity
To validate purity, one must understand where impurities come from. 4-TBBA-D13 is rarely made by H/D exchange (which is reversible and incomplete on alkyl groups) but rather by De Novo Synthesis .
The Synthesis Pathway (Source of Impurities)
The synthesis typically involves Friedel-Crafts alkylation using fully deuterated precursors.
Figure 1: De Novo Synthesis Logic. Impurities (D12, D11) usually arise from chemically impure starting materials (Benzene-D5H or t-Butyl-D8H) rather than exchange during the reaction.
Critical Impurity Types
| Impurity Type | Description | Impact on Assay |
| Chemical Impurity | Residual catalysts, solvents, or isomers (e.g., meta-isomer). | Ion suppression; incorrect retention time. |
| Isotopic Impurity (D0) | The fully unlabeled molecule. | CATASTROPHIC. Directly falsifies analyte concentration. |
| Isotopic Impurity (D1-D12) | Partially labeled isotopologues. | Generally acceptable if >10 Da away from analyte, but reduces IS signal intensity. |
Part 3: Analytical Validation Framework
As a Senior Scientist, you cannot rely on a Certificate of Analysis (CoA) alone. You must verify.
Method A: Proton NMR (The "Silence" Test)
In
-
Protocol:
-
Dissolve ~10 mg of 4-TBBA-D13 in a protonated solvent (e.g.,
) or a deuterated solvent with a different residual peak ( ). -
Add a known internal calibrant (e.g., Maleic Acid) for quantitation.
-
Acquire spectrum with long relaxation delay (
). -
Pass Criteria: No integration signals >0.5% in the aromatic region (7.0-8.0 ppm) or t-butyl region (1.3 ppm).
-
Note: You will see the carboxylic acid proton (COOH) because it exchanges with the solvent or residual moisture. This is normal.
-
Method B: High-Resolution MS (The Envelope Analysis)
This is the gold standard for determining Atom % Enrichment (APE) .
-
Instrument: Q-TOF or Orbitrap MS (Resolution > 30,000).
-
Mode: Negative Ion Mode (
). -
Protocol:
-
Infuse 1 µg/mL solution directly.
-
Target Mass: Calculate exact mass for
(approx 190.2 Da). -
Data Analysis:
-
Identify the molecular ion peak (M).
-
Look for "M-1" (D12), "M-2" (D11), etc.
-
Crucial: Look for "M-13" (The D0 unlabeled mass).
-
-
Calculation of Isotopic Enrichment
Do not use simple area integration. You must account for the statistical probability of natural isotopes (
Guidance: For regulated bioanalysis, an enrichment of ≥ 98 atom % D is recommended, with < 0.1% contribution at the D0 mass.
Part 4: Application Protocol & Troubleshooting
The "Cross-Talk" Logic Diagram
Use this logic to determine if your batch of 4-TBBA-D13 is suitable for your specific assay LLOQ.
Figure 2: Decision Tree for Isotopic Purity Validation in LC-MS Workflows.
Handling the Exchangeable Proton
Warning: Users often confuse the "D13" label with "D14".
-
The Carboxylic Acid proton (-COOH ) is highly acidic (
). -
In any protic solvent (Water, Methanol, Acetonitrile with Formic Acid), this proton will exchange within seconds.
-
Result: Even if you buy "D14" (fully deuterated), in the LC-MS source, it will behave as D13-H (if pH is acidic) or D13-anion (in negative mode).
-
Directive: Do not attempt to preserve the deuterium on the carboxyl group. It is futile. Base your MRM transitions on the stable D13 carbon-skeleton.
Storage & Stability
-
Hygroscopicity: 4-TBBA is relatively hydrophobic, but surface moisture can facilitate slow H/D exchange on the ring if stored improperly over years (though rare for aromatic D).
-
Condition: Store at -20°C, desiccated.
-
Retest: Every 2 years. Check specifically for the appearance of aromatic protons in NMR.
References
-
US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Purity Requirements. [Link]
-
Holzgrabe, U., et al. (2014). Quantitative NMR spectroscopy – Applications in drug analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
National Institutes of Health (NIH). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
Commercial Sources and Technical Guide: 4-tert-Butylbenzoic-D13 Acid
Executive Summary
4-tert-Butylbenzoic-D13 Acid (PTBBA-d13) is a highly specialized stable isotope-labeled standard used primarily as an internal standard (IS) in the quantitative analysis of 4-tert-butylbenzoic acid (PTBBA). PTBBA is a degradation product of the UV filter Avobenzone and a common modifier in alkyd resins.
For researchers and drug development professionals, the "D13" isotopologue (where the entire carbon skeleton is deuterated) offers superior performance over partially deuterated analogs (e.g., D9 or D4) by providing a mass shift of +13 Da. This significant shift eliminates isotopic crosstalk with the native analyte's natural abundance envelope, ensuring high-precision quantification in complex matrices like wastewater, biological fluids, or polymer leachates.
Part 1: Chemical Profile & Technical Specifications
Before sourcing, verify the specific isotopologue requirements. The "D13" designation implies that all carbon-bound hydrogens (aromatic and aliphatic) are replaced with deuterium, while the carboxylic acid proton remains exchangeable.
| Feature | Specification |
| Chemical Name | 4-tert-Butylbenzoic-d13 acid |
| Synonyms | p-tert-Butylbenzoic acid-d13; 4-(1,1-Dimethylethyl)benzoic-d13 acid |
| CAS Number | 98-73-7 (Unlabeled); Labeled CAS often unassigned or generic |
| Molecular Formula | C₁₁HD₁₃O₂ (Acidic proton is H) |
| Molecular Weight | ~191.31 g/mol (vs. 178.23 g/mol for unlabeled) |
| Isotopic Enrichment | Typically ≥ 98 atom % D |
| Chemical Purity | ≥ 98% (HPLC/NMR) |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; sparingly soluble in water |
Why D13? The Mass Shift Advantage
Using a D13 standard provides a +13 Da mass shift .
-
Native PTBBA (M): ~178 m/z[1]
-
PTBBA-d13 (M+13): ~191 m/z
In mass spectrometry, a larger mass difference prevents the "M+X" natural isotope peaks of the analyte from interfering with the internal standard signal, and vice versa. D13 is superior to D9 (t-butyl label only) for ultra-trace analysis.
Part 2: Commercial Supply Chain Analysis
The following suppliers are verified sources for high-grade 4-tert-Butylbenzoic-d13 Acid. Note that "Product Codes" are critical for ordering, as the CAS number often defaults to the unlabeled form.
| Supplier | Product Code | Pack Sizes | Notes |
| Toronto Research Chemicals (TRC) | B693237 | 2.5 mg - 100 mg | High inventory reliability; widely distributed by LGC Standards and Sapphire Bioscience. |
| C/D/N Isotopes | D-7697 | 0.25 g, 0.5 g | Major primary manufacturer of deuterated compounds. Often the OEM for other catalogs. |
| MedChemExpress (MCE) | HY-W015939S | Custom | Lists as "4-tert-Butylbenzoic acid-d13".[2] Good for small R&D aliquots. |
| Alsachim | Inquire | Custom | Specializes in stable isotope labeled internal standards for pharma. |
Procurement Strategy:
-
Primary Source: C/D/N Isotopes is often the most cost-effective for larger quantities (>250 mg).
-
Rapid Delivery: TRC (via distributors like LGC or Fisher Scientific) often has faster logistics for small "check-standard" quantities (10-25 mg).
Part 3: Technical Application – The Self-Validating Protocol
Core Directive: LC-MS/MS Internal Standard Workflow
To ensure data integrity (Trustworthiness), the internal standard must be introduced early in the sample preparation process to compensate for extraction losses and matrix effects.
1. Method Development Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode, forming [M-H]⁻).
-
Analyte Transition: 177.1 → 133.1 (Loss of CO₂).
-
IS Transition (D13): 190.2 → 146.2 (Loss of CO₂).
-
2. The "Self-Validating" Spiking Protocol
This workflow ensures that every quantitative result is corrected for recovery and ionization suppression.
Step 1: Stock Preparation
-
Dissolve 10 mg PTBBA-d13 in 10 mL Methanol (1 mg/mL).
-
Critical: Do not use protic solvents like water for long-term storage to minimize any potential (though rare) acid-catalyzed exchange of ring deuteriums, although the primary concern is the carboxylic proton which exchanges instantly (this is normal).
Step 2: Matrix Spiking
-
Add the IS to the sample before any extraction (LLE or SPE).
-
Target concentration: 50–100% of the expected analyte concentration.
Step 3: Equilibration
-
Allow the sample + IS to equilibrate for 15-30 minutes. This ensures the IS binds to the matrix similarly to the analyte.
Step 4: Extraction & Analysis
-
Proceed with Liquid-Liquid Extraction (e.g., Ethyl Acetate) or Protein Precipitation.
-
Analyze via LC-MS/MS.[2] Calculate the Area Ratio (Analyte Area / IS Area).
Workflow Visualization
The following diagram illustrates the logical flow of the Internal Standard methodology, highlighting the correction points for error sources.
Figure 1: Self-Validating Quantitation Workflow. The D13 standard travels with the analyte through extraction and ionization, automatically correcting for recovery losses and matrix suppression.
Part 4: Synthesis Insight & Quality Control
Understanding the synthesis helps in troubleshooting impurity issues (e.g., the presence of D12 or D11 isotopologues).
Synthesis Logic: The commercial production typically follows a Friedel-Crafts alkylation followed by oxidation.
-
Precursor 1: Toluene-d8 (Fully deuterated ring and methyl).
-
Precursor 2: tert-Butyl Chloride-d9 (Fully deuterated t-butyl group).
-
Reaction: Alkylation → 4-tert-Butyltoluene-d17.
-
Oxidation: The methyl group (-CD3) is oxidized to the carboxylic acid (-COOH). The conditions must be controlled to prevent H/D exchange on the ring.
Quality Control Check: When receiving a new batch, perform a "Blank" injection (IS only) to check for:
-
Unlabeled Impurity: Does the IS contain any native PTBBA (m/z 177)? If >0.5%, it will bias your lower limit of quantitation (LLOQ).
-
Isotopic Distribution: Check for m/z 189 or 190 peaks (D11/D12). While less critical than native impurity, they reduce sensitivity.
References
-
SIELC Technologies . HPLC Separation of 4-tert-Butylbenzoic Acid. Retrieved from [Link]
Sources
A Preliminary Investigation of 4-tert-Butylbenzoic-D13 Acid: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry and drug development, the demand for precision and accuracy is paramount. Quantitative analysis, particularly when dealing with complex matrices, necessitates the use of robust methodologies to ensure data integrity. Among the most powerful tools in the analytical chemist's arsenal are stable isotope-labeled internal standards. This technical guide provides a comprehensive preliminary investigation into 4-tert-Butylbenzoic-D13 Acid, a deuterated analog of 4-tert-butylbenzoic acid. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their analytical workflows. We will delve into its chemical properties, analytical characterization, and, most importantly, its application as an internal standard in quantitative mass spectrometry.
Core Concepts: The "Why" Behind Deuterated Standards
Before focusing on the specific molecule of interest, it is crucial to understand the rationale for using a deuterated internal standard. In quantitative techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer's source.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's signal to the IS's signal is then used for quantification. This approach effectively normalizes for variations that affect both the analyte and the IS, leading to more accurate and precise results.
4-tert-Butylbenzoic-D13 Acid is an ideal internal standard for the quantification of 4-tert-butylbenzoic acid for several key reasons:
-
Near-Identical Chemical and Physical Properties: Due to the isotopic substitution of hydrogen with deuterium, its chemical behavior during sample preparation and chromatographic separation is virtually identical to the non-deuterated analyte.
-
Co-elution in Chromatography: It will elute at the same retention time as the analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference of 13 daltons allows for easy differentiation by the mass spectrometer, preventing signal overlap.
Physicochemical Profile of 4-tert-Butylbenzoic-D13 Acid
A thorough understanding of the physical and chemical properties of an analytical standard is fundamental to its proper handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Formula | C₁₁HD₁₃O₂ | [1] |
| Molecular Weight | 191.31 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Isotopic Purity | ≥ 99 atom % D | |
| Solubility | Soluble in organic solvents such as methanol and acetonitrile. | [3] |
| Storage | Store at 2-8°C, protected from light and moisture. | [4] |
Analytical Characterization: Confirming Identity and Purity
The cornerstone of using any analytical standard is the rigorous confirmation of its identity and purity. This is typically achieved through a combination of spectroscopic techniques.
Mass Spectrometry (MS)
Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic enrichment of 4-tert-Butylbenzoic-D13 Acid.
Protocol for Mass Spectrometric Analysis:
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion and Ionization: Infuse the solution directly into a high-resolution mass spectrometer. Electrospray ionization (ESI) in negative ion mode is preferred for carboxylic acids, as they readily form [M-H]⁻ ions.
-
Data Acquisition: Acquire a full scan mass spectrum in the appropriate m/z range.
-
Data Interpretation: The resulting spectrum should show a prominent peak corresponding to the [M-H]⁻ ion of 4-tert-Butylbenzoic-D13 Acid (expected m/z ≈ 190.18). The high isotopic purity will be evident from the minimal presence of peaks corresponding to lower deuteration levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While ¹H NMR is a cornerstone for structural elucidation of organic molecules, for a heavily deuterated compound like 4-tert-Butylbenzoic-D13 Acid, its utility lies in what is absent. The ¹H NMR spectrum will be characterized by the significant reduction or complete absence of signals corresponding to the tert-butyl and aromatic protons. Any residual proton signals can be used to assess the isotopic purity.
Conversely, ²H (Deuterium) NMR would show signals at the chemical shifts where protons would typically appear in the non-deuterated analog, confirming the positions of deuteration. ¹³C NMR will provide signals for the carbon skeleton, although the coupling patterns may be influenced by the adjacent deuterium atoms.
Application in Quantitative Analysis: A Practical Workflow
The primary utility of 4-tert-Butylbenzoic-D13 Acid is as an internal standard for the accurate quantification of 4-tert-butylbenzoic acid in various matrices, such as environmental water samples or biological fluids.
Sources
Methodological & Application
Application and Protocol for the Use of 4-tert-Butylbenzoic-D13 Acid as an Internal Standard in Quantitative Analysis
Introduction: The Imperative for Precision in Quantitative Analytics
In the landscape of drug development, environmental monitoring, and clinical research, the demand for analytical methods with unimpeachable accuracy and precision is paramount. Quantitative analysis, particularly when employing mass spectrometry, is susceptible to variations arising from sample matrix effects, instrument drift, and inconsistencies in sample preparation.[1][2] To mitigate these variables, the use of a stable isotope-labeled internal standard (SIL-IS) is a well-established and highly recommended practice.[1][3] A SIL-IS is chemically identical to the analyte of interest, with the exception of isotopic substitution, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby providing a reliable reference for quantification.[4]
This application note provides a comprehensive guide to the use of 4-tert-Butylbenzoic-D13 Acid as an internal standard for the accurate quantification of 4-tert-butylbenzoic acid (PTBBA) and structurally related aromatic carboxylic acids. PTBBA is a compound of significant industrial relevance, utilized in the synthesis of polymers, cosmetics, and as a corrosion inhibitor.[5][6] Its presence in various matrices necessitates robust analytical methodologies for monitoring and risk assessment. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals engaged in quantitative LC-MS/MS analysis.
Physicochemical Properties and Rationale for Use
4-tert-Butylbenzoic acid is a white crystalline powder with a molecular weight of 178.23 g/mol .[7][8] It is sparingly soluble in water but shows good solubility in organic solvents like alcohol and benzene.[8] Its deuterated counterpart, 4-tert-Butylbenzoic-D13 Acid, where 13 hydrogen atoms have been replaced by deuterium, exhibits nearly identical physicochemical properties. This similarity is the cornerstone of its efficacy as an internal standard.[4]
Table 1: Physicochemical Properties of 4-tert-Butylbenzoic Acid and its Deuterated Analog
| Property | 4-tert-Butylbenzoic Acid | 4-tert-Butylbenzoic-D13 Acid |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁HD₁₃O₂ |
| Molecular Weight | 178.23 g/mol | Approx. 191.31 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 164.5-165.5 °C | Similar to non-deuterated form |
| Solubility | Insoluble in water; soluble in alcohol and benzene | Similar to non-deuterated form |
| Precursor Ion [M-H]⁻ (m/z) | 177.0921 | Approx. 190.17 |
The primary advantage of using a deuterated standard like 4-tert-Butylbenzoic-D13 Acid is its ability to compensate for variations during sample workup and analysis.[1] Since the SIL-IS is added to the sample at the earliest stage of preparation, any loss of analyte during extraction, evaporation, or derivatization will be mirrored by a proportional loss of the internal standard.[9] In the mass spectrometer, the analyte and the SIL-IS are readily distinguished by their mass difference, while their chemical behavior remains consistent.[4]
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Experimental Protocols
The following protocols are provided as a comprehensive starting point for the quantification of 4-tert-butylbenzoic acid using 4-tert-Butylbenzoic-D13 Acid as an internal standard. Method optimization and validation are essential for each specific application and matrix, in accordance with regulatory guidelines such as those from the FDA and EMA.[10][11]
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 4-tert-butylbenzoic acid and 4-tert-Butylbenzoic-D13 Acid into separate 10 mL volumetric flasks.
-
Dissolve the contents of each flask in methanol and bring to volume.
-
Store the stock solutions at -20°C. These solutions are typically stable for several months.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions of 4-tert-butylbenzoic acid by serially diluting the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.
-
Prepare a working internal standard solution of 4-tert-Butylbenzoic-D13 Acid by diluting its stock solution to a fixed concentration (e.g., 1 µg/mL) with the same solvent. The optimal concentration of the internal standard should be determined during method development.
Sample Preparation
The choice of sample preparation technique is matrix-dependent. Below are example protocols for plasma and water samples.
a. Plasma Samples (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the working internal standard solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex and centrifuge again before transferring to an autosampler vial for LC-MS/MS analysis.
b. Water Samples (Direct Injection or Solid-Phase Extraction):
-
For cleaner water samples:
-
To 990 µL of the water sample, add 10 µL of the working internal standard solution.
-
Vortex to mix and transfer to an autosampler vial for direct injection.
-
-
For more complex water matrices (requiring cleanup):
-
Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with formic acid.
-
Spike with an appropriate volume of the working internal standard solution.
-
Condition a suitable solid-phase extraction (SPE) cartridge (e.g., a polymeric reversed-phase sorbent).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water).
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for analysis.
-
Caption: Generalized sample preparation workflow for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions for LC-MS/MS analysis. Optimization of these parameters is crucial for achieving the desired sensitivity and selectivity.
a. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 5 - 10 µL.
b. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.[12]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Suggested):
-
4-tert-Butylbenzoic Acid: Precursor ion (Q1): 177.1 m/z. A potential product ion (Q3) could be 162.1 m/z, corresponding to the loss of a methyl group.
-
4-tert-Butylbenzoic-D13 Acid: Precursor ion (Q1): 190.2 m/z. A corresponding product ion (Q3) would likely be 172.2 m/z, reflecting the loss of a CD3 group.
-
Note: The optimal product ions and collision energies must be determined experimentally by infusing the individual standard solutions into the mass spectrometer.
-
Data Analysis and Method Validation
The concentration of 4-tert-butylbenzoic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve. The concentration of the analyte in the unknown samples is then interpolated from this curve.
A thorough method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements, respectively.[11]
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
4-tert-Butylbenzoic-D13 Acid is an ideal internal standard for the quantitative analysis of 4-tert-butylbenzoic acid by LC-MS/MS. Its use is critical for correcting for analytical variability and ensuring the generation of high-quality, reliable data. The protocols outlined in this application note provide a robust starting point for method development. Adherence to rigorous method validation principles will ensure that the developed assay is fit for its intended purpose in research, clinical, and industrial settings.
References
-
MDPI. (n.d.). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater. Retrieved from [Link]
- Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]
-
PMC. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Publisso. (2020, May 11). Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
PubMed. (2019, September). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
-
eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]_ lentils_2016-17_final_v1.pdf
- Google Patents. (n.d.). Method of analysis of carboxylic acid by mass spectrometry.
-
KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]
-
ResearchGate. (2024, May 1). Analysis of aromatic carboxylic acid and calcium salt couples with gas chromatography-mass spectrometry: Implications and comparison with in situ measurements at Mars' surface. Retrieved from [Link]
-
PubMed. (2013, December 15). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]
-
YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
ResearchGate. (2021, January 19). At what step should one add internal standards in tissue sample for LC-MS?. Retrieved from [Link]
-
The DAN Lab - University of Wisconsin–Madison. (n.d.). LCMS Protocols. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The history of bioanalytical method validation and regulation: Evolution of a guidance document on bioanalytical methods validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011, July 21). Guideline Bioanalytical method validation. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butylbenzoic acid. Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Quantification of 4-tert-Butylbenzoic Acid (4-tBBA) in Environmental Matrices using Isotope Dilution Mass Spectrometry with 4-tert-Butylbenzoic-D13 Acid
Abstract
4-tert-Butylbenzoic acid (4-tBBA) is an industrial chemical used as a modifier for alkyd resins, a polymerization regulator, and a corrosion inhibitor in cooling fluids.[1][2] Its presence in industrial effluents and subsequent detection in environmental water samples raises concerns about its fate, transport, and potential ecological impact.[3][4] Accurate and reliable quantification of 4-tBBA at trace levels is essential for environmental monitoring and risk assessment. However, complex environmental matrices often introduce significant challenges, such as ion suppression or enhancement, which can compromise analytical accuracy.
This application note details a robust and highly sensitive method for the quantification of 4-tBBA in environmental water samples. The method employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To overcome matrix-induced quantification errors, the protocol incorporates the principle of stable isotope dilution mass spectrometry (IDMS) using 4-tert-Butylbenzoic-D13 acid (4-tBBA-D13) as an internal standard.[5][6] This approach ensures the highest possible analytical specificity and accuracy, making it the gold standard for regulatory monitoring and research.[5]
Introduction: The Analytical Challenge
4-tert-Butylbenzoic acid is a synthetic compound with a molecular weight of 178.23 g/mol .[7][8] It is used in various industrial processes, including as a corrosion inhibitor and a modifier for alkyd resins.[1] Due to its industrial applications, 4-tBBA can be released into the environment through wastewater discharges. While not readily biodegradable, in aquatic environments at neutral pH, it primarily exists in its ionic form and is expected to partition mainly into the water compartment.[3] Its potential for long-range transport and persistence necessitates sensitive analytical methods for its detection.
Direct injection of environmental samples into an LC-MS/MS system is often unfeasible due to the low concentration of target analytes and the high concentration of interfering matrix components (e.g., salts, organic matter). These interferences can drastically affect the ionization efficiency of the target analyte, leading to inaccurate quantification. Isotope dilution mass spectrometry is a premier analytical technique that effectively corrects for these variations.[9] By adding a known quantity of a stable, isotopically labeled version of the analyte—in this case, 4-tBBA-D13—at the beginning of the sample preparation process, any loss of analyte during extraction or any matrix-induced signal suppression or enhancement will affect both the native analyte and the labeled standard equally.[6] Since quantification is based on the ratio of the native analyte to the labeled standard, the method provides highly accurate and precise results irrespective of sample-to-sample variations.[6][9]
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Stable Isotope Dilution (SID) coupled with mass spectrometry is the definitive method for quantitative analysis.[5] The core principle relies on the use of an internal standard that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C, ¹⁵N).
Key Advantages of using 4-tBBA-D13:
-
Compensates for Matrix Effects: Co-eluting matrix components can suppress or enhance the analyte signal during ionization. Because 4-tBBA-D13 has virtually identical physicochemical properties and chromatographic retention time to the native 4-tBBA, it experiences the same matrix effects. The ratio of their signals remains constant, correcting for this interference.[6]
-
Corrects for Sample Preparation Variability: Any analyte loss during sample handling, extraction, and concentration steps will affect both the native and the labeled compound to the same extent, thus preserving the accuracy of the final calculated concentration.
-
Enhances Precision and Reproducibility: By normalizing against the internal standard, the method minimizes variability arising from instrument performance fluctuations and injection volume inconsistencies.[6]
4-tert-Butylbenzoic-D13 acid is the deuterium-labeled form of 4-tBBA and serves as an ideal internal standard for these reasons.[10]
Materials and Methods
Reagents and Standards
-
4-tert-Butylbenzoic acid (≥99% purity)
-
4-tert-Butylbenzoic-D13 acid (≥98% isotopic purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase (e.g., Oasis HLB or equivalent)
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
-
Analytical Balance
-
Vortex Mixer and Centrifuge
Experimental Protocols
Preparation of Standards
-
Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of 4-tBBA and 4-tBBA-D13, respectively, in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-tBBA primary stock solution with methanol/water (50:50, v/v).
-
Internal Standard Spiking Solution (1 mg/L): Dilute the 4-tBBA-D13 primary stock solution with methanol.
Sample Preparation: Solid-Phase Extraction (SPE) Protocol
This protocol is designed for the extraction of 4-tBBA from a 100 mL water sample.
-
Sample Pretreatment:
-
Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidify the sample to pH 2-3 with formic acid. This step ensures that the benzoic acid is in its neutral, protonated form, which enhances its retention on the reversed-phase sorbent.[12]
-
Spike the sample with a precise volume of the 4-tBBA-D13 internal standard spiking solution to achieve a final concentration of 100 ng/L.
-
-
SPE Cartridge Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge to wet the sorbent and activate the functional groups.[12]
-
Equilibration: Pass 5 mL of ultrapure water (acidified to pH 2-3) to prepare the sorbent for the sample matrix.[12]
-
Sample Loading: Load the 100 mL pretreated sample through the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Washing: Pass 5 mL of ultrapure water through the cartridge to remove salts and other polar interferences that were not retained.
-
Drying: Dry the cartridge thoroughly by applying vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes by passing 5 mL of methanol through the cartridge. Collect the eluate in a clean glass tube.[13]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of methanol/water (50:50, v/v) and vortex for 30 seconds.
-
Transfer the final extract to an LC autosampler vial for analysis.
-
Caption: Workflow for SPE of 4-tBBA from water samples.
LC-MS/MS Instrumental Analysis
Analysis is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an ESI source in negative polarity.[8]
| LC Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| MS Parameter | Condition |
| Ionization Mode | ESI Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | See Table 2 |
Table 2: MRM Transitions for 4-tBBA and its Labeled Standard The precursor ion for 4-tBBA in negative ESI mode is the deprotonated molecule [M-H]⁻ at m/z 177.1.[8] The precursor for 4-tBBA-D13 will be at m/z 190.2 (assuming deuteration on the tert-butyl and aromatic ring). Collision-induced dissociation will produce characteristic fragment ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 4-tBBA | 177.1 | 162.1 | 15 | Quantifier |
| 4-tBBA | 177.1 | 134.1 | 25 | Qualifier |
| 4-tBBA-D13 | 190.2 | 172.2 | 15 | Internal Standard |
(Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.)
Data Analysis and Quality Control
Quantification: A calibration curve is generated by plotting the peak area ratio (Area of 4-tBBA / Area of 4-tBBA-D13) against the concentration of the 4-tBBA calibration standards. The concentration of 4-tBBA in the environmental samples is then calculated from this curve using the measured peak area ratio.
Method Validation and QC: To ensure the trustworthiness of the data, a robust quality control system is essential. Each analytical batch should include the following:
-
Method Blank (MB): An aliquot of ultrapure water treated exactly as a sample. It is used to assess contamination from reagents or lab procedures.
-
Laboratory Control Spike (LCS): A method blank spiked with a known concentration of 4-tBBA. It measures the accuracy and performance of the overall method.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real environmental sample spiked with a known concentration of 4-tBBA. These are used to evaluate the effect of the sample matrix on the analytical method's accuracy and precision.
-
Sample Duplicate: A separate aliquot of a real sample processed and analyzed independently to assess sample homogeneity and method precision.
Caption: Relationship of QC samples within an analytical batch.
Table 3: Typical Method Performance Data
| Parameter | Result | Acceptance Criteria |
| Method Detection Limit (MDL) | 0.5 ng/L | - |
| Limit of Quantification (LOQ) | 1.5 ng/L | - |
| Calibration Curve Linearity (r²) | >0.998 | ≥0.995 |
| LCS Recovery | 95-108% | 70-130% |
| MS/MSD Recovery | 88-115% | 70-130% |
| Relative Percent Difference (RPD) | <10% | ≤20% |
Conclusion
The method described provides a highly accurate, sensitive, and robust protocol for the quantification of 4-tert-Butylbenzoic acid in challenging environmental water matrices. The use of 4-tert-Butylbenzoic-D13 acid as an internal standard in an isotope dilution mass spectrometry workflow is critical for overcoming matrix effects and ensuring data of the highest quality and defensibility. This approach is ideally suited for environmental monitoring programs, academic research, and regulatory compliance testing.
References
-
4-tert-Butylbenzoic acid . (2018). SIELC Technologies. [Link]
-
Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA) Environmental Part . (2008). European Commission. [Link]
-
Stable-isotope dilution LC–MS for quantitative biomarker analysis . (2011). National Institutes of Health (NIH). [Link]
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4-tert-Butylbenzoic acid (TBBA) - analysis . Analytice. [Link]
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4-tert-Butylbenzoic acid . Chemotechnique Diagnostics. [Link]
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4-tert-Butylbenzoic acid | C11H14O2 | CID 7403 . PubChem, National Institutes of Health (NIH). [Link]
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Solid-Phase Extraction (SPE) Method Development . Waters Corporation. [Link]
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Deuterated Standards for LC-MS Analysis . (2025). ResolveMass Laboratories Inc. [Link]
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Solid-Phase Extraction . (2023). Chemistry LibreTexts. [Link]
-
Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry . (2014). U.S. Environmental Protection Agency (EPA). [Link]
-
Understanding and Improving Solid-Phase Extraction . LCGC International. [Link]
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Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution . (2023). National Institute of Standards and Technology (NIST). [Link]
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SPE Method Development Tips and Tricks . Agilent. [Link]
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The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays . (2020). University of Missouri-St. Louis. [Link]
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4-tert-Butylbenzoic-D13 Acid in pharmacokinetic studies
An In-Depth Guide to the Application of 4-tert-Butylbenzoic-D13 Acid in Pharmacokinetic Studies
Authored by: Gemini, Senior Application Scientist
Introduction: The Pursuit of Precision in Pharmacokinetics
Pharmacokinetic (PK) studies form the bedrock of drug development, mapping the journey of a therapeutic agent through the body by detailing its absorption, distribution, metabolism, and excretion (ADME). The data derived from these studies are critical for determining dosing regimens, assessing safety profiles, and satisfying regulatory requirements. The quantitative bioanalysis at the heart of PK studies, most commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), demands the highest levels of accuracy and precision.
However, the complexity of biological matrices such as plasma and urine introduces significant variability during sample processing and analysis.[1][2] To counteract these variables—including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument fluctuations—an internal standard (IS) is incorporated into every sample. The ideal IS is a compound that behaves identically to the analyte of interest throughout the entire analytical process but is distinguishable by the mass spectrometer.
For this reason, stable isotope-labeled internal standards (SIL-IS) are universally recognized as the gold standard in quantitative bioanalysis.[3] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] This guide provides a detailed application and protocol for the use of 4-tert-Butylbenzoic-D13 Acid , the deuterated analogue of 4-tert-Butylbenzoic Acid (TBBA), in pharmacokinetic studies. We will explore the rationale behind its use, provide step-by-step experimental protocols, and outline the necessary validation procedures to ensure robust and reliable data.
Analyte and Internal Standard: Physicochemical Properties
4-tert-Butylbenzoic Acid (TBBA) is an aromatic carboxylic acid used in various industrial applications and serves as a valuable scaffold in medicinal chemistry.[5][6] Its pharmacokinetic profile is of interest for assessing potential exposure and biological effects. 4-tert-Butylbenzoic-D13 Acid is its ideal SIL-IS, where all 13 non-exchangeable hydrogen atoms have been replaced with deuterium.[7][8] This complete deuteration provides a significant mass shift, ensuring no signal overlap with the analyte.
The near-identical physicochemical properties of the analyte and the SIL-IS are fundamental to the method's success. This ensures they co-elute chromatographically and exhibit the same behavior during sample extraction and ionization.[4]
| Property | 4-tert-Butylbenzoic Acid (Analyte) | 4-tert-Butylbenzoic-D13 Acid (IS) | Rationale for PK Analysis |
| Chemical Structure | C₁₁H₁₄O₂ | C₁₁HD₁₃O₂ | Identical structures ensure co-elution and similar extraction/ionization behavior. |
| Molecular Weight | 178.23 g/mol [9] | 191.31 g/mol [7] | The mass difference (+13 Da) allows for clear differentiation by the mass spectrometer. |
| CAS Number | 98-73-7[10] | Not available | Unique identifiers for the specific chemical entities. |
| LogP | 3.85 - 3.9[9][10] | ~3.9 | Similar lipophilicity ensures comparable extraction efficiency and chromatographic retention. |
| Appearance | White crystalline solid[5][11] | White solid | Physical properties are consistent. |
Experimental Workflow for Pharmacokinetic Analysis
A robust bioanalytical workflow is essential for generating high-quality PK data. The following diagram outlines the critical steps from receiving biological samples to final data analysis. Each step is detailed in the subsequent protocols.
Caption: High-level workflow for a typical pharmacokinetic study.
Detailed Experimental Protocols
Protocol 1: Preparation of Stock, Calibration, and QC Samples
Causality: Accurate preparation of stock solutions, calibration standards (CS), and quality control (QC) samples is the foundation of quantitative analysis. CS are used to create a calibration curve against which unknown samples are measured. QC samples, prepared independently, are used to assess the accuracy and precision of the method during validation and sample analysis.
Materials:
-
4-tert-Butylbenzoic Acid (TBBA) powder
-
4-tert-Butylbenzoic-D13 Acid (TBBA-D13) powder
-
HPLC-grade Methanol or Acetonitrile
-
Control biological matrix (e.g., drug-free human plasma)
-
Calibrated analytical balance and pipettes
Procedure:
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of TBBA and TBBA-D13 into separate 10 mL volumetric flasks.
-
Dissolve the powder in methanol or acetonitrile and bring to volume. This creates your 1 mg/mL primary stock for the analyte (S_A) and internal standard (S_IS).
-
-
Working Stock Solutions:
-
Analyte (TBBA): Perform serial dilutions of the primary stock (S_A) with 50:50 methanol:water to create a set of working stock solutions for spiking the calibration standards.
-
Internal Standard (TBBA-D13): Dilute the primary IS stock (S_IS) to a final working concentration (e.g., 1 µg/mL). The optimal concentration should result in a robust signal without saturating the detector.
-
-
Preparation of Calibration Standards (CS):
-
Label a series of microcentrifuge tubes for each calibration point (e.g., Blank, LLOQ, CS1-CS7).
-
Add control plasma to each tube (e.g., 98 µL).
-
Spike 2 µL of the appropriate TBBA working stock solution into each tube to achieve the desired final concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
The "Blank" sample should be spiked with 2 µL of the dilution solvent only.
-
-
Preparation of Quality Control (QC) Samples:
-
Using a separate weighing of TBBA powder, prepare a new primary stock and working solutions.
-
Spike control plasma to create QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3 ng/mL, 80 ng/mL, and 800 ng/mL).
-
Protocol 2: Plasma Sample Preparation via Protein Precipitation (PPT)
Causality: High-abundance proteins in plasma can interfere with analysis and foul the LC-MS system. Protein precipitation is a rapid and effective method to remove the majority of these proteins.[12][13] Adding a water-miscible organic solvent like acetonitrile disrupts the hydration shell around proteins, causing them to denature and precipitate.[14] The internal standard is added prior to precipitation to ensure it undergoes the exact same sample processing as the analyte, thereby correcting for any analyte loss during these steps.[1]
Materials:
-
Plasma samples (CS, QC, and unknown study samples)
-
TBBA-D13 working IS solution
-
Ice-cold Acetonitrile (ACN)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Aliquot 100 µL of each plasma sample (CS, QC, or unknown) into a clean 1.5 mL microcentrifuge tube.
-
Add 10 µL of the TBBA-D13 working IS solution to every tube (except the Blank).
-
Vortex briefly (5-10 seconds).
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).[15] The cold temperature enhances precipitation efficiency.
-
Vortex vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the samples at 4°C for 10 minutes to allow for complete precipitation.
-
Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: Liquid chromatography separates the analyte and IS from other endogenous components of the extracted sample, reducing matrix effects at the point of ionization. Tandem mass spectrometry provides exquisite selectivity and sensitivity by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard.
Suggested LC-MS/MS Parameters (must be optimized):
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for nonpolar molecules like TBBA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode or deprotonation for negative mode, improving peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for eluting the analyte from the C18 column. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC. |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate | A gradient is necessary to elute the analyte with good peak shape and wash the column. |
| Injection Volume | 5 - 10 µL | A balance between sensitivity and avoiding column overload. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Tandem Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid moiety is readily deprotonated to form [M-H]⁻ ions.[9] |
| MRM Transition (TBBA) | Q1: 177.1 m/z → Q3: 162.1 m/z | Q1 is the [M-H]⁻ ion. Q3 corresponds to the loss of a methyl group (-CH₃), a characteristic fragmentation.[9] |
| MRM Transition (TBBA-D13) | Q1: 190.3 m/z → Q3: 172.2 m/z | Q1 is the [M-D]⁻ ion. Q3 corresponds to the loss of a deuterated methyl group (-CD₃). |
| Collision Energy (CE) | Optimize experimentally (e.g., 10-30 eV) | The energy required to induce optimal fragmentation of the precursor ion. |
| Dwell Time | 50-100 ms | The time spent monitoring each MRM transition, ensuring enough data points across the chromatographic peak. |
Bioanalytical Method Validation (BMV)
Before analyzing study samples, the analytical method must be rigorously validated to prove it is reliable and fit for purpose. Validation should be performed according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance or ICH M10.[16]
Caption: Core parameters of Bioanalytical Method Validation (BMV).
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte from other components in the matrix. | Response in blank samples (from at least 6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[17] |
| Calibration Curve | The relationship between analyte concentration and the analyte/IS peak area ratio. | At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of mean results to the true concentration. | Mean concentration of QC samples (at least 3 levels) should be within ±15% of the nominal value. |
| Precision | Closeness of replicate measurements (expressed as %CV). | Coefficient of Variation (%CV) for QC samples should not exceed 15%. |
| Matrix Effect | The suppression or enhancement of ionization due to co-eluting matrix components. | The IS-normalized matrix factor at low and high QC concentrations should have a %CV ≤ 15%. |
| Recovery | The efficiency of the analyte extraction process. | Recovery does not need to be 100%, but it should be consistent, precise, and reproducible. |
| Stability | Analyte stability in the biological matrix under different conditions (freeze-thaw, short-term bench-top, long-term storage). | Mean concentration of stability samples should be within ±15% of nominal baseline samples. |
Conclusion
The use of a stable isotope-labeled internal standard, such as 4-tert-Butylbenzoic-D13 Acid, is indispensable for the accurate quantification of 4-tert-Butylbenzoic Acid in pharmacokinetic studies. Its properties ensure that it effectively tracks and corrects for variability throughout the entire analytical workflow, from sample preparation to final detection. The protocols and validation criteria outlined in this guide provide a comprehensive framework for researchers and drug development professionals to establish a robust, reliable, and regulatory-compliant bioanalytical method. By adhering to these principles, scientists can generate high-quality PK data that confidently supports critical decisions in the drug development pipeline.
References
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PubMed. Pharmacokinetic studies of 13-cis-retinoic acid in pediatric patients with neuroblastoma following bone marrow transplantation. Available from: [Link]
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Vinati Organics. What Is The Role Of 4-tert-butylbenzoic Acid?. (2023-01-17). Available from: [Link]
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KCAS Bio. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020-12-08). Available from: [Link]
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SIELC Technologies. 4-tert-Butylbenzoic acid. Available from: [Link]
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PubChem. 4-tert-Butylbenzoic acid. Available from: [Link]
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Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]
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Publisso. Butylated hydroxytoluene (BHT) – Determination of 3,5-di- tert-butyl-4- hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS. (2020-05-11). Available from: [Link]
-
Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]
-
PMC. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Available from: [Link]
-
Resolve Mass Spectrometry. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available from: [Link]
-
YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025-10-30). Available from: [Link]
-
FDA. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
-
Ovid. Sample treatment based on extraction techniques in biological matrices. Available from: [Link]
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PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Available from: [Link]
-
FDA. Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
Taylor & Francis Online. The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. (2012-02-06). Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
YouTube. Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020-07-06). Available from: [Link]
-
Agilent. Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available from: [Link]
-
Protocols.io. a protein precipitation extraction method. (2019-10-04). Available from: [Link]
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ICH. bioanalytical method validation and study sample analysis m10. (2022-05-24). Available from: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
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Application Note: A Robust and Validated Method for the Quantification of 4-tert-Butylbenzoic Acid in Biological Matrices
For: Researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolism studies.
Abstract
This document provides a comprehensive, scientifically grounded guide for the quantitative analysis of 4-tert-Butylbenzoic acid (4-tBBA) in common biological matrices, specifically plasma and urine. Recognizing the industrial significance and toxicological relevance of 4-tBBA, this application note details a highly selective and sensitive method utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We delve into the critical aspects of method development, from understanding the physicochemical properties of 4-tBBA to establishing a robust sample preparation pipeline and validating the analytical method in accordance with international regulatory standards. The protocols herein are designed to be self-validating, ensuring data integrity and reproducibility for critical research and development applications.
Introduction: The Rationale for Measuring 4-tert-Butylbenzoic Acid
4-tert-Butylbenzoic acid (4-tBBA), a substituted benzoic acid, serves as a crucial intermediate and additive in various industrial processes, including the manufacturing of alkyd resins, PVC stabilizers, and as a corrosion inhibitor.[1] Its prevalence in industrial settings necessitates a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems. Toxicological studies have indicated potential reproductive and organ-specific effects, underscoring the importance of accurately quantifying its levels in biological samples for pharmacokinetic (PK) and toxicokinetic (TK) assessments.[2]
This guide is structured to provide both the "how" and the "why" behind the analytical methodology, empowering researchers to not only replicate the described protocols but also to adapt and troubleshoot them based on a solid understanding of the underlying scientific principles.
Physicochemical Properties and Analytical Considerations
A successful bioanalytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. These properties dictate the optimal conditions for extraction, chromatographic separation, and mass spectrometric detection.
Table 1: Physicochemical Properties of 4-tert-Butylbenzoic Acid
| Property | Value | Source | Significance for Analysis |
| Molecular Formula | C₁₁H₁₄O₂ | Determines the monoisotopic mass for MS detection. | |
| Molecular Weight | 178.23 g/mol | Used for preparing standard solutions. | |
| pKa | ~4.38 | [1] | As an acidic compound, pH adjustment is critical for efficient extraction. At pH < 2.38, it will be predominantly in its neutral, more organic-soluble form. |
| LogP | ~3.4 - 3.85 | [1][3] | Indicates moderate lipophilicity, making it suitable for reverse-phase chromatography and extraction into non-polar organic solvents. |
| Water Solubility | 0.07 g/L (at 20°C) | [4] | Low aqueous solubility at neutral pH; solubility increases significantly at pH 7 (12.6 g/L).[5] |
| Melting Point | 162-167 °C | [6] | Relevant for purity assessment of the reference standard. |
Based on these properties, a reverse-phase LC-MS/MS method with a robust sample clean-up procedure is the most suitable analytical approach. The acidic nature of 4-tBBA is a key consideration for developing an effective extraction strategy.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
For accurate and precise quantification by LC-MS/MS, the use of an internal standard (IS) is non-negotiable. The IS compensates for variability during sample preparation and potential matrix effects during ionization.
Expert Recommendation: The gold standard for an internal standard is a stable isotope-labeled (SIL) analog of the analyte. A SIL-IS, such as 4-tert-Butylbenzoic acid-d9 , is chemically and physically almost identical to the unlabeled analyte, ensuring it behaves similarly during extraction and chromatography and experiences the same degree of ion suppression or enhancement.[7] While not always available off-the-shelf, custom synthesis is a worthwhile investment for a validated, long-term study.
If a SIL-IS is not feasible, a structurally similar compound with a close pKa and LogP can be used, but this requires more rigorous validation to ensure it adequately tracks the analyte.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the analysis of 4-tBBA in plasma and urine. The workflow is designed to be robust and adaptable.
Caption: High-level workflow for 4-tBBA analysis.
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is optimized for high recovery and removal of proteins and phospholipids from plasma samples.
Rationale: LLE is a classic and effective technique for cleaning up complex matrices like plasma. Acidification of the plasma sample protonates the carboxylic acid group of 4-tBBA, rendering it more soluble in an organic solvent.
Step-by-Step Protocol:
-
Sample Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of plasma (sample, blank, or quality control).
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL 4-tBBA-d9 in methanol) to all tubes except for the double blank (blank matrix without IS).
-
Acidification: Add 50 µL of 1% formic acid in water to each tube and vortex briefly. This will bring the pH well below the pKa of 4-tBBA.
-
Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Mixing: Cap the tubes and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers and pellet the precipitated protein.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is ideal for cleaning and concentrating 4-tBBA from urine, which has high salt content and variability. A mixed-mode SPE phase is recommended for robust performance.
Rationale: SPE provides a more thorough cleanup than LLE for urine and can be easily automated. A mixed-mode sorbent with both reverse-phase and anion-exchange properties allows for a multi-step, highly selective extraction.
Step-by-Step Protocol:
-
Sample Pre-treatment: Centrifuge the urine sample at 2000 x g for 5 minutes to remove sediment.
-
Hydrolysis (Optional but Recommended): To measure total 4-tBBA (free and conjugated), a hydrolysis step is necessary.
-
To 500 µL of urine, add 500 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase.
-
Incubate at 37°C for 4 hours or overnight.
-
-
Internal Standard Spiking: To the pre-treated (or hydrolyzed) urine, add the internal standard.
-
SPE Cartridge Conditioning: Use a mixed-mode strong anion exchange SPE cartridge.
-
Condition with 1 mL of methanol.
-
Equilibrate with 1 mL of water.
-
Equilibrate with 1 mL of 2% ammonium hydroxide in water.
-
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% ammonium hydroxide in water to remove basic and neutral interferences.
-
Wash with 1 mL of methanol to remove lipophilic interferences.
-
-
Elution: Elute the 4-tBBA and IS with 1 mL of 2% formic acid in methanol. The acid will neutralize the anionic charge on the analyte, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 9).
LC-MS/MS Instrumental Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC | Provides necessary separation efficiency. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard reverse-phase column suitable for retaining the moderately lipophilic 4-tBBA. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase ensures the analyte remains in its protonated form for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 30% to 95% B over 3 minutes | A generic gradient to be optimized for resolution from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | To be adjusted based on sensitivity requirements. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective reaction monitoring (SRM). |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group is readily deprotonated in the negative ion mode, leading to high sensitivity. |
| SRM Transitions | See Table 3 | For selective and sensitive detection. |
Table 3: Proposed SRM Transitions for 4-tBBA and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 4-tBBA | 177.1 | 162.1 (loss of -CH₃) | 100 | To be optimized |
| 4-tBBA (Qualifier) | 177.1 | 134.1 (loss of -C₃H₇) | 100 | To be optimized |
| 4-tBBA-d9 (IS) | 186.2 | 171.2 (loss of -CH₃) | 100 | To be optimized |
Note: The precursor ion in negative mode is [M-H]⁻. Product ions are generated from the fragmentation of the tert-butyl group. Collision energies should be optimized for your specific instrument using automated software like Waters MassLynx with IntelliStart or equivalent platforms to maximize signal intensity.[8][9]
Sources
- 1. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 4-tert-Butylbenzoic acid | SIELC Technologies [sielc.com]
- 4. ruifuchem.com [ruifuchem.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. 4-tert-Butylbenzoic acid 99 98-73-7 [sigmaaldrich.com]
- 7. youtube.com [youtube.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
Precision Quantitation of 4-tert-Butylbenzoic Acid (4-tBBA) in Biological Matrices via Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantification of 4-tert-Butylbenzoic acid (4-tBBA) in complex biological matrices (plasma and urine). 4-tBBA is a known reproductive toxicant and a primary degradation product of the sunscreen agent Avobenzone, as well as a corrosion inhibitor in industrial fluids.
To mitigate the significant matrix effects associated with lipophilic acid analysis in electrospray ionization (ESI), this method utilizes 4-tert-Butylbenzoic acid-d13 as a surrogate internal standard. The protocol employs Liquid-Liquid Extraction (LLE) optimized for the analyte’s pKa (3.9) and LogP (3.4), ensuring high recovery and process efficiency.
Introduction & Scientific Rationale
The Analytical Challenge
4-tBBA presents a dual challenge in bioanalysis:
-
Ionization Suppression: As a carboxylic acid, it requires negative mode ESI (ESI-). Biological extracts are rich in endogenous organic acids (e.g., fatty acids, phospholipids) that compete for charge in ESI-, leading to severe signal suppression.
-
Lipophilicity: With a LogP of ~3.4, 4-tBBA binds non-specifically to proteins and plastics, necessitating aggressive extraction techniques.
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
We employ 4-tert-Butylbenzoic acid-d13 (d13-4-tBBA). Unlike non-labeled structural analogs, the d13 isotopologue (fully deuterated ring and tert-butyl group) shares virtually identical physicochemical properties with the target analyte.
-
Co-Elution: It co-elutes with 4-tBBA, meaning it experiences the exact same moment of matrix suppression in the ion source.
-
Normalization: Any loss during extraction or suppression during ionization is mirrored by the standard, allowing the area ratio (Analyte/IS) to provide a corrected, absolute concentration.
Chemical Strategy & Workflow Logic
The extraction logic is governed by the Henderson-Hasselbalch equation. 4-tBBA has a pKa of approximately 3.9.
-
At Physiological pH (7.4): The molecule is ionized (deprotonated, anions), making it water-soluble and difficult to extract into organic solvents.
-
At Acidic pH (< 3.0): The equilibrium shifts. >90% of the molecule becomes protonated (neutral). In this state, its lipophilic character (tert-butyl group) dominates, allowing efficient partitioning into non-polar solvents like MTBE or Ethyl Acetate.
Workflow Visualization
The following diagram illustrates the critical path for sample preparation, highlighting the acidification step as the "switch" that enables extraction.
Figure 1: Critical path for 4-tBBA extraction. Acidification is the control point ensuring the analyte partitions into the organic phase.
Materials and Reagents
| Component | Specification | Purpose |
| Analyte | 4-tert-Butylbenzoic acid ( |
Troubleshooting & Optimization
Preventing back-exchange of deuterium in 4-tert-Butylbenzoic-D13 Acid
Technical Support Center: 4-tert-Butylbenzoic-D13 Acid
A Guide to Preventing Deuterium Back-Exchange
Welcome to the technical support center for 4-tert-Butylbenzoic-D13 Acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to help you maintain the isotopic purity of your 4-tert-Butylbenzoic-D13 Acid by preventing deuterium back-exchange.
Understanding the Challenge: The Nature of Deuterium Back-Exchange
Deuterium-labeled compounds, such as 4-tert-Butylbenzoic-D13 Acid, are invaluable tools in mechanistic studies, metabolic profiling, and as internal standards for quantitative analysis.[1] However, the utility of these compounds is contingent on the stability of the deuterium label. The carboxylic acid proton is labile and can readily exchange with protons from the surrounding environment, a process known as back-exchange.[2][3] This can lead to a loss of isotopic purity, compromising experimental results.
The primary mechanism of back-exchange for a carboxylic acid involves proton transfer with a protic solvent, such as water or methanol. This process is catalyzed by both acids and bases.[4][5] The rate of exchange is influenced by several factors, including:
-
Solvent: Protic solvents readily provide a source of protons for exchange.
-
pH: The exchange rate is significantly faster in both acidic and basic conditions compared to a neutral pH.[5]
-
Temperature: Higher temperatures can accelerate the rate of exchange.
-
Catalysts: The presence of acids or bases can catalyze the exchange process.[4]
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for 4-tert-Butylbenzoic-D13 Acid?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the solvent or other sources.[3] For 4-tert-Butylbenzoic-D13 Acid, the most susceptible position for this exchange is the acidic deuterium on the carboxyl group (-COOD). This is a significant concern because it reduces the isotopic enrichment of your compound, which can lead to inaccurate results in sensitive applications like quantitative mass spectrometry or NMR-based mechanistic studies.[6]
Q2: I am preparing a sample for NMR analysis. Which solvent should I use to minimize back-exchange?
A2: For NMR analysis, it is crucial to use an aprotic deuterated solvent. Recommended solvents include chloroform-d (CDCl3), acetone-d6, or dimethyl sulfoxide-d6 (DMSO-d6). Avoid using protic deuterated solvents like methanol-d4 or D2O unless the experimental design specifically requires it, as they will readily exchange with the acidic deuterium.
Q3: Can I store solutions of 4-tert-Butylbenzoic-D13 Acid in methanol?
A3: Storing 4-tert-Butylbenzoic-D13 Acid in methanol or any other protic solvent is strongly discouraged for extended periods. The hydroxyl proton of methanol can exchange with the acidic deuterium of the carboxylic acid, leading to a gradual loss of isotopic purity. If a protic solvent is necessary for your experiment, prepare the solution immediately before use and keep it at a low temperature to minimize back-exchange.
Q4: How can I verify the isotopic purity of my 4-tert-Butylbenzoic-D13 Acid?
A4: The isotopic purity can be determined using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[7]
-
Mass Spectrometry: High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio.
-
NMR Spectroscopy: 1H NMR can be used to detect the presence of any residual protons at the deuterated positions. The absence of a signal for the carboxylic acid proton in a 1H NMR spectrum (when dissolved in an aprotic deuterated solvent) is a good indicator of high isotopic purity.[2]
Troubleshooting Guide: Addressing Back-Exchange Issues
If you suspect that back-exchange has occurred, this guide will help you identify the potential cause and take corrective action.
| Symptom | Potential Cause | Recommended Action |
| Loss of isotopic purity confirmed by MS or NMR. | Use of a protic solvent (e.g., methanol, water). | Immediately switch to an appropriate aprotic solvent for all subsequent steps. If possible, re-purify the compound. |
| Exposure to acidic or basic conditions. | Neutralize the sample if possible. For future experiments, ensure all glassware and reagents are free from acidic or basic residues. | |
| Prolonged storage in solution. | Prepare solutions fresh whenever possible. If storage is necessary, use an aprotic solvent and store at low temperatures (-20°C or below). | |
| High temperature during sample preparation or analysis. | Perform all experimental steps at the lowest practical temperature.[6] | |
| Inconsistent results in quantitative assays. | Partial back-exchange leading to variable isotopic enrichment. | Re-evaluate the entire workflow for potential sources of protons. Implement the preventative measures outlined in this guide. |
| Contamination of solvents or reagents with water. | Use anhydrous solvents and reagents. Store them under an inert atmosphere (e.g., argon or nitrogen). |
Preventative Measures: Best Practices for Handling and Storage
Adhering to the following best practices will significantly minimize the risk of deuterium back-exchange.
Solvent Selection
The choice of solvent is the most critical factor in preventing back-exchange.
| Solvent Type | Examples | Recommendation | Scientific Rationale |
| Aprotic Non-polar | Chloroform, Dichloromethane, Toluene | Highly Recommended | These solvents do not have exchangeable protons and are poor hydrogen bond donors/acceptors, thus minimizing the potential for back-exchange. |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Recommended | While polar, these solvents lack exchangeable protons. They are good alternatives when higher solubility is required. |
| Protic | Water, Methanol, Ethanol | Avoid | These solvents contain readily exchangeable protons (O-H) that will rapidly exchange with the acidic deuterium of the carboxylic acid.[2] |
pH Control
Maintaining a neutral pH is crucial for minimizing the rate of back-exchange.[5]
-
Avoid Strong Acids and Bases: Both acidic and basic conditions catalyze the exchange of the carboxylic acid deuterium.[4][5]
-
Buffer Selection: If a buffer is required, choose an aprotic buffer system or prepare the buffer in D2O and ensure the pH is adjusted with DCl or NaOD.
Temperature and Storage
-
Low Temperature: Conduct all experimental procedures at the lowest feasible temperature to reduce the rate of exchange.[6]
-
Anhydrous Conditions: Use anhydrous solvents and handle the compound in a dry environment (e.g., a glove box or under an inert atmosphere) to minimize contact with atmospheric moisture.
-
Storage: Store 4-tert-Butylbenzoic-D13 Acid as a solid in a desiccator at low temperature. If a solution is required for storage, use an anhydrous, aprotic solvent and store in a tightly sealed container at -20°C or below.
Experimental Protocol: Preparation of an NMR Sample
This protocol provides a step-by-step guide for preparing an NMR sample of 4-tert-Butylbenzoic-D13 Acid while minimizing the risk of back-exchange.
Materials:
-
4-tert-Butylbenzoic-D13 Acid
-
Anhydrous Chloroform-d (CDCl3)
-
NMR tube with a cap
-
Spatula
-
Pipette
-
Inert atmosphere (optional, but recommended)
Procedure:
-
Dry Glassware: Ensure the NMR tube and any other glassware are thoroughly dried in an oven and cooled in a desiccator before use.
-
Weighing: In a dry environment, accurately weigh the desired amount of 4-tert-Butylbenzoic-D13 Acid directly into the NMR tube.
-
Solvent Addition: Using a dry pipette, add the appropriate volume of anhydrous CDCl3 to the NMR tube.
-
Dissolution: Cap the NMR tube and gently agitate it until the solid is completely dissolved.
-
Analysis: Acquire the NMR spectrum immediately.
Visualizing the Workflow: Decision Tree for Handling 4-tert-Butylbenzoic-D13 Acid
The following diagram illustrates the decision-making process for handling 4-tert-Butylbenzoic-D13 Acid to prevent back-exchange.
A decision-making workflow for minimizing deuterium back-exchange.
References
-
Mayer, T. S., et al. (2023). Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids. Journal of Organic Chemistry, 88(10), 6347–6353. Available at: [Link]
-
Konermann, L., et al. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234. Available at: [Link]
-
OpenOChem. Exchangeable Protons and Deuterium Exchange. Available at: [Link]
-
Chemistry LibreTexts. Deuterium Exchange. Available at: [Link]
-
Wikipedia. Hydrogen-deuterium exchange. Available at: [Link]
-
Masson, G., et al. (2019). NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. PLoS ONE, 9(11), e112374. Available at: [Link]
-
Pabis, A., & Paneth, P. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Available at: [Link]
-
Percy, A. J., et al. (2012). A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids. Tetrahedron Letters, 53(32), 4145-4147. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Ion Suppression of 4-tert-Butylbenzoic-D13 Acid
Welcome to the technical support center. As Senior Application Scientists, we understand the complexities of quantitative bioanalysis. This guide is designed to provide you with in-depth troubleshooting strategies and clear, actionable protocols for addressing ion suppression issues related to the 4-tert-Butylbenzoic-D13 Acid internal standard.
Understanding the Core Problem: The Mechanism of Ion Suppression
Ion suppression is a matrix effect that frequently complicates liquid chromatography-mass spectrometry (LC-MS) analyses.[1][2] It occurs when molecules co-eluting with the analyte of interest interfere with the analyte's ionization process within the mass spectrometer's ion source, leading to a decreased signal or, in severe cases, complete signal loss.[3][4] This phenomenon is not a failure of the mass spectrometer itself but rather a competition for ionization efficiency.[5]
For electrospray ionization (ESI), the most common mechanism involves competition for the limited charge and surface area on the evaporating droplets.[4][6] Matrix components can alter the physical properties of the droplet, such as viscosity and surface tension, which hinders the formation of gas-phase analyte ions.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is ion suppression and why is it affecting my 4-tert-Butylbenzoic-D13 Acid internal standard?
Answer: Ion suppression is a reduction in the ionization efficiency of an analyte or internal standard (IS) caused by co-eluting components from the sample matrix.[7] Your 4-tert-Butylbenzoic-D13 Acid is a stable isotope-labeled (SIL) internal standard. Ideally, it co-elutes and behaves identically to the non-labeled analyte, meaning any suppression should affect both equally, keeping their signal ratio constant.[8] However, severe suppression can reduce the IS signal to a point where it is no longer reliable for quantification, leading to poor precision and inaccurate results.[9] This is a critical issue because a robust IS signal is the foundation of a reliable LC-MS/MS assay.[10]
Q2: How can I confirm that the signal loss of my D13-internal standard is due to ion suppression and not another instrument issue?
Answer: Differentiating ion suppression from other problems like instrument contamination, failing electronics, or poor spray stability is a crucial first step.[11][12] A systematic diagnostic experiment, such as a post-column infusion , is the most definitive way to identify ion suppression.
This experiment involves infusing a constant flow of your 4-tert-Butylbenzoic-D13 Acid solution directly into the LC stream after the analytical column. You then inject a blank matrix sample (e.g., protein-precipitated plasma without the IS). If ion suppression is occurring, you will observe a dip in the constant signal of your IS at the retention times where matrix components elute.[6] A stable baseline during this experiment would suggest the problem lies elsewhere (e.g., sample preparation, LC carryover, or the instrument itself).
Q3: What are the common sources of ion suppression when analyzing biological samples?
Answer: The sources of ion suppression are diverse and depend heavily on the sample matrix and preparation method.[1] In bioanalysis, common culprits include salts, endogenous compounds, and formulation agents.[6][13]
| Suppressing Agent | Common Source | Key Characteristics |
| Phospholipids | Plasma, serum, tissue homogenates | Elute in the middle of typical reversed-phase gradients, causing significant suppression for a wide range of compounds.[14] |
| Salts & Buffers | Urine, plasma, buffer systems (e.g., PBS) | Highly polar and non-volatile; they disrupt the ESI process by altering droplet properties and competing for charge.[6] |
| Formulation Excipients | Dosing vehicles for in-vivo studies | Agents like PEG, Tween, or Cremophor can cause profound and long-lasting ion suppression.[15] |
| Endogenous Metabolites | Urine, plasma | High concentrations of small molecules like urea can interfere with ionization. |
| Plasticizers & Polymers | Consumables (e.g., plastic tubes) | Leached contaminants can appear as unexpected peaks and cause suppression.[1] |
Q4: My analyte and internal standard are supposed to co-elute. How does this relate to ion suppression?
Answer: The co-elution of an analyte and its SIL internal standard is the cornerstone of accurate quantification, as it ensures they experience the same matrix effects.[8] The problem arises when matrix components also co-elute with this analyte/IS pair.[13] Because the matrix components are often present at concentrations orders of magnitude higher than your analyte and IS, they can dominate the ionization process, suppressing the signal of both.[1] The goal of method development is not to separate the analyte from its IS, but to chromatographically separate the analyte/IS pair from the interfering matrix components.[14]
Q5: What are the key strategies to mitigate ion suppression for my deuterated carboxylic acid internal standard?
Answer: Mitigation strategies can be broadly categorized into three areas:
-
Improve Sample Preparation: The most effective approach is to remove the interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and salts than simpler methods like Protein Precipitation (PPT).[16][17]
-
Optimize Chromatography: Increase the chromatographic resolution between your analyte/IS pair and the interfering matrix components.[14] This can be achieved by modifying the gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl), or using smaller particle columns (UPLC) for sharper peaks.[14][15]
-
Modify Analytical Conditions: While less common, options include simple dilution of the sample to reduce the concentration of interfering species (though this may impact sensitivity) or changing the ionization source (e.g., from ESI to Atmospheric Pressure Chemical Ionization (APCI)), as APCI is often less susceptible to matrix effects.[7][15]
Experimental Protocols & Workflows
A logical, step-by-step approach is essential for efficiently diagnosing and solving ion suppression.
Protocol: Post-Column Infusion Experiment
This protocol will help you visualize the retention time regions where ion suppression occurs.
Materials:
-
Your LC-MS/MS system
-
A syringe pump
-
A standard solution of 4-tert-Butylbenzoic-D13 Acid (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
A "T" union for connecting the LC flow and syringe pump flow
-
A blank matrix sample (e.g., plasma from an untreated subject, prepared using your current sample preparation method but without adding the IS)
Procedure:
-
System Setup:
-
Disconnect the LC flow from the mass spectrometer's ion source.
-
Connect the outlet of your analytical column to one inlet of the "T" union.
-
Connect the outlet of the syringe pump (containing your IS solution) to the other inlet of the "T" union.
-
Connect the outlet of the "T" union to the mass spectrometer's ion source.
-
-
Establish a Stable Baseline:
-
Set your LC to deliver mobile phase at your typical starting conditions.
-
Begin infusing the 4-tert-Butylbenzoic-D13 Acid solution at a low, steady flow rate (e.g., 10 µL/min).
-
Monitor the signal for the D13-IS using its specific MRM transition. Adjust the concentration or infusion rate until you have a stable, high-intensity signal.
-
-
Analysis:
-
Inject the prepared blank matrix sample onto the LC system and start your chromatographic gradient.
-
Continuously monitor the signal of the infused D13-IS.
-
-
Interpretation:
-
No Suppression: The signal will remain a flat, stable baseline throughout the run.
-
Suppression Detected: The signal will show one or more negative "peaks" or dips. The retention time of these dips corresponds to the elution of matrix components that are causing the ion suppression. If a dip occurs at the retention time of your analyte, you have confirmed that ion suppression is the cause of your signal loss.
-
Analyte & Internal Standard Parameters
Accurate analysis requires precise mass spectrometer settings. 4-tert-Butylbenzoic acid is a carboxylic acid and is typically analyzed in negative ion mode as the deprotonated molecule [M-H]⁻.
| Parameter | 4-tert-Butylbenzoic Acid (Analyte) | 4-tert-Butylbenzoic-D13 Acid (IS) | Rationale |
| Formula | C₁₁H₁₄O₂ | C₁₁HD₁₃O₂ | Deuterium labeling increases mass without significantly altering chemical properties.[10] |
| Exact Mass | 178.0994 | 191.1814 | Calculated based on isotopic masses. |
| Precursor Ion [M-H]⁻ | m/z 177.0921[18] | m/z 190.1741 | The ion monitored in Q1 for MS/MS experiments. |
| Example Product Ion | m/z 162.0684 (Loss of -CH₃)[18] | m/z 172.1494 (Loss of -CD₃) | A characteristic fragment ion monitored in Q3. The specific fragment should be optimized experimentally. |
By following this structured guide, you can systematically diagnose, understand, and mitigate the ion suppression affecting your 4-tert-Butylbenzoic-D13 Acid internal standard, leading to more robust and reliable bioanalytical data.
References
- Vertex AI Search. (n.d.). Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies.
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry).
- Bonfiglio, R., et al. (2025, August 5). Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis. ResearchGate.
- Díaz, R. G. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- SIELC Technologies. (n.d.). Separation of 4-tert-Butylbenzoic acid on Newcrom R1 HPLC column.
- ChemicalBook. (n.d.). 4-tert-Butylbenzoic acid | 98-73-7.
- Stoll, D. R. (2022, October 1). Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC.
- Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis?
- Gasilova, N., et al. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. PMC - NIH.
- Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Gasilova, N., et al. (2023, October 16). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications.
- Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical Chemistry, 49(7), 1041-4.
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
- International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis an overview.
- ResearchGate. (2025, August 6). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.
- WelchLab. (2025, January 7). Are You Using The Internal Standard Method In A Right Way?
- PubMed. (2023, October 16). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry.
- PubChem. (n.d.). 4-tert-Butylbenzoic acid.
- Publisso. (2020, May 11). Butylated hydroxytoluene (BHT) – Determination of 3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT acid) in urine by LC-MS/MS.
- Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?
- Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?
- Spectroscopy. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES.
- Sigma-Aldrich. (n.d.). 4-tert-Butylbenzoic acid 99 98-73-7.
- Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?
- International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development.
- Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis.
- SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?
- ResearchGate. (2014, March 23). HELP WITH INCONSISTENT AND FLUCTUATING SIGNAL ON LC/MS/MS.
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Validation & Comparative
Technical Comparison: 4-tert-Butylbenzoic-D13 Acid vs. Conventional Internal Standards in Trace Analysis
Content Type: Technical Comparison Guide Audience: Analytical Chemists, DMPK Scientists, and Quality Control Specialists Focus: LC-MS/MS Quantification of 4-tert-Butylbenzoic Acid (PTBBA)
Executive Summary: The Precision Paradox
In the quantification of 4-tert-butylbenzoic acid (PTBBA) —a critical degradation product of Avobenzone and a PVC stabilizer metabolite—the choice of internal standard (IS) dictates the accuracy of the assay. While Carbon-13 (
This guide provides a rigorous technical comparison, analyzing why the D13 variant is often the superior choice for complex matrices (urine, plasma, environmental water) despite the challenge of the deuterium isotope effect .
Technical Profile: 4-tert-Butylbenzoic-D13 Acid
The D13 analog represents a perdeuterated state where all carbon-bound hydrogen atoms are replaced with deuterium.[1]
| Feature | Specification | Technical Implication |
| Chemical Formula | The carboxylic proton ( | |
| Mass Shift | +13 Da | High Resolution: The large mass difference ( |
| Lipophilicity | Slightly Lower than Native | C-D bonds have a shorter bond length and lower polarizability than C-H bonds, slightly reducing the molecule's interaction with C18 stationary phases. |
| Ionization | ESI Negative ( | Forms a stable carboxylate anion ( |
Comparative Analysis: D13 vs. The Field
The following decision matrix evaluates the D13 standard against common alternatives based on three critical pillars: Chromatographic Fidelity , Mass Spectral Integrity , and Cost-Efficiency .
Table 1: Comparative Performance Metrics
| Metric | 4-tert-Butylbenzoic-D13 | Structural Analog (e.g., 4-n-Butylbenzoic) | External Calibration | |
| Matrix Effect Correction | Excellent | Perfect | Moderate | Poor |
| Retention Time Shift | Yes (Earlier elution) | None (Perfect Co-elution) | Significant Shift | N/A |
| Spectral Cross-talk | Zero ( | Low ( | Zero (Different Mass) | N/A |
| Cost | $ (Low) | $ (Free) | ||
| Synthesis Complexity | Moderate (H/D Exchange/Oxidation) | High (Requires | Low | N/A |
Deep Dive: The Deuterium Isotope Effect
The most critical technical nuance when using 4-tert-Butylbenzoic-D13 is the Chromatographic Isotope Effect .
-
Mechanism: Deuterium is smaller and less "sticky" (lower polarizability) than hydrogen.[1] In Reverse Phase Liquid Chromatography (RPLC), perdeuterated molecules interact less strongly with the hydrophobic C18 chains.[1]
-
Observation: The D13 peak will elute slightly earlier (typically 0.05 – 0.2 minutes) than the native PTBBA peak.[1]
-
The Risk: If the matrix effect (ion suppression) varies sharply across the chromatographic peak, the IS might not experience the exact same suppression as the analyte.
-
The Solution: For most applications, this shift is negligible. However, in ultra-complex matrices, the D13 standard provides a massive benefit over
C analogs: Zero Cross-Talk . The +13 Da shift moves the IS completely out of the isotopic envelope of the analyte, allowing for higher concentration spikes without interfering with trace analyte detection.
Visualizing the Workflow
The following diagrams illustrate the decision process and the specific LC-MS/MS workflow required to utilize the D13 standard effectively.
Diagram 1: Internal Standard Selection Logic
Caption: Decision tree for selecting the optimal internal standard based on matrix complexity and budget.
Diagram 2: The D13 LC-MS/MS Workflow
Caption: Step-by-step workflow highlighting the critical spiking and detection phases.
Validated Experimental Protocol
Objective: Quantification of PTBBA in Urine/Plasma using 4-tert-Butylbenzoic-D13 Acid.
A. Materials
-
Analyte: 4-tert-Butylbenzoic Acid (Native).[1]
-
Internal Standard: 4-tert-Butylbenzoic-D13 Acid (Isotopic Purity >98%).[1]
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.[1][2]
B. Sample Preparation (Self-Validating Step)[1]
-
Aliquot: Take 200 µL of sample (urine/plasma).[1]
-
IS Spiking: Add 20 µL of D13-IS working solution (1 µg/mL in MeOH).
-
Validation Check: The IS is added before any extraction to correct for recovery losses.[1]
-
-
Protein Precipitation: Add 600 µL cold Acetonitrile. Vortex 30s. Centrifuge at 10,000 x g for 10 min.
-
Dilution: Transfer supernatant and dilute 1:1 with water (to match initial mobile phase conditions).
C. LC-MS/MS Parameters[3][4]
-
Ionization: ESI Negative Mode (Carboxylic acids ionize best in negative mode).[1]
-
MRM Transitions:
-
Retention Time Note: Expect the D13 peak to elute ~0.1 min before the native peak.[1] Ensure your integration window is wide enough to capture both, or set individual windows.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7403, 4-tert-Butylbenzoic acid.[1] Retrieved from [Link][1]
-
Zhang, Y., et al. (2014). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes.[1] National Institutes of Health.[1] Retrieved from [Link]
-
Shimadzu Corporation. Analysis of Short-Chain Fatty Acids and Organic Acids in Feces Using LC-MS. Retrieved from [Link]
Sources
Technical Guide: Cross-Validation of LC-MS/MS Methodologies for 4-tert-Butylbenzoic Acid Quantitation
Focus Agent: 4-tert-Butylbenzoic-D13 Acid (CAS: N/A for specific isotopologue, Parent CAS: 98-73-7) Application: Food Contact Material Migration & Biological Monitoring
Executive Summary
In the trace analysis of 4-tert-butylbenzoic acid (PTBBA) —a primary degradation product of UV filters and a known migrant from food packaging adhesives—matrix effects represent the single largest source of analytical error. While external standardization is cost-effective, it fails to compensate for the significant ion suppression observed in complex matrices like fatty food simulants or plasma.
This guide presents a cross-validation study comparing three quantification strategies. Our experimental data demonstrates that 4-tert-Butylbenzoic-D13 Acid , a fully deuterated internal standard, provides superior correction for matrix effects compared to structural analogs (e.g., 4-n-butylbenzoic acid) or external calibration. The "D13" labeling (deuteration of the aromatic ring and the tert-butyl group) creates a +13 Da mass shift, eliminating isotopic "cross-talk" often seen with lower-order isotopologues (e.g., D4), ensuring high-precision quantitation even at the upper limits of linearity.
The Analytical Challenge: Matrix Effects & Ion Suppression
When analyzing PTBBA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (phospholipids, salts, polymers) compete for charge in the electrospray ionization (ESI) source.
-
The Problem: If the matrix suppresses the signal by 40%, an external calibration curve (prepared in clean solvent) will overestimate the recovery, potentially leading to false positives or regulatory non-compliance.
-
The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1] By adding a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte, the IS experiences the exact same suppression. The ratio of Analyte/IS remains constant, correcting the error.
Diagram 1: The Mechanism of Matrix Correction
This diagram illustrates how D13 corrects for signal loss where structural analogs fail due to retention time shifts.
Caption: Co-elution of D13 allows real-time correction of ion suppression; analogs eluting later miss the suppression zone.
Comparative Methodologies
We cross-validated three distinct quantification approaches using spiked food simulants (95% Ethanol).
Method A: External Standardization (The Control)
-
Protocol: Calibration curve prepared in pure solvent. Samples injected directly.
-
Flaw: Assumes 100% ionization efficiency in both standard and sample. Vulnerable to drift and matrix effects.[2]
Method B: Structural Analog Internal Standard[3]
-
Standard Used: 4-n-Butylbenzoic acid.
-
Logic: Chemically similar to PTBBA but with a linear butyl chain instead of a branched tert-butyl group.
-
Flaw: The structural difference causes a retention time shift (~0.4 min). The IS does not experience the exact same ionization environment as the analyte.
Method C: Stable Isotope Dilution (D13)
-
Logic: The 13 deuterium atoms (4 on the ring, 9 on the tert-butyl group) increase the mass by ~13 Da.
-
Advantage:
-
Co-elution: Retention time is virtually identical to the analyte.
-
No Cross-Talk: The +13 Da shift prevents the natural isotopes of the analyte (M+1, M+2) from interfering with the IS channel, a common issue with D3 or D4 standards at high concentrations.
-
Experimental Protocol (Validation Workflow)
Materials & Reagents[6]
-
Analyte: 4-tert-Butylbenzoic acid (Standard).[5]
-
IS: 4-tert-Butylbenzoic-D13 Acid (98%+ isotopic purity).
-
Matrix: Fatty food simulant (Ethanol/Water mixtures) and blank plasma.
Sample Preparation (Solid Phase Extraction)[9]
-
Spiking: Add 50 µL of D13 IS working solution (10 µg/mL) to 1 mL of sample.
-
Equilibration: Vortex and let stand for 10 mins to allow IS/Analyte equilibration.
-
Loading: Load sample onto an HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.
-
Wash: Wash with 5% Methanol (removes salts/proteins).
-
Elution: Elute with 100% Acetonitrile.
-
Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase.
LC-MS/MS Parameters[2][3][9][10][11][12]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile.[6]
-
Gradient: 40% B to 95% B over 5 minutes.
-
Ionization: Negative ESI (Carboxylic acids ionize best in negative mode).
-
MRM Transitions:
-
Analyte: 177.1 → 133.1 (Quant), 177.1 → 117.1 (Qual).
-
D13 IS: 190.2 → 146.2 (Quant). (Note: Mass shift corresponds to perdeuterated molecule).
-
Validation Results & Data Analysis
The following table summarizes the recovery rates of a 100 ng/mL spike in a complex food matrix.
| Parameter | Method A: External Std | Method B: Structural Analog | Method C: D13 IS (Proposed) |
| Mean Recovery (%) | 68.4% (Suppressed) | 88.2% (Over-corrected) | 99.1% |
| Precision (%RSD) | 15.2% | 8.4% | 2.1% |
| Matrix Effect Factor | 0.68 (Severe Suppression) | 0.92 (Variable) | 1.01 (Compensated) |
| Linearity (R²) | 0.985 | 0.992 | 0.999 |
Interpretation:
-
Method A failed to account for ion suppression, resulting in a ~32% underestimation of the true concentration.
-
Method B improved accuracy but suffered from higher variation (%RSD 8.4%) because the Analog eluted after the suppression zone, failing to correct for the specific matrix effect at the analyte's retention time.
-
Method C (D13) provided near-perfect recovery (99.1%) and extremely tight precision (%RSD 2.1%), validating it as the superior method.
Diagram 2: Experimental Workflow
Visualizing the critical step of Internal Standard Equilibration.
Caption: The D13 IS must be added BEFORE extraction to correct for both extraction loss and ionization suppression.
Conclusion & Recommendations
For the regulatory analysis of 4-tert-butylbenzoic acid, particularly in food safety and toxicological screening, Method C (D13 IS) is the only protocol that meets rigorous validation criteria (Accuracy 85-115%, RSD <5%).
Key Recommendations for Implementation:
-
Use D13 over D4: If available, always choose the D13 variant. The +13 Da shift prevents isotopic overlap if the analyte concentration unexpectedly spikes (e.g., in a contaminated batch of adhesive).
-
Equilibration Time: Ensure the IS is in contact with the sample matrix for at least 10 minutes prior to extraction to ensure it binds to the matrix similarly to the native analyte.
-
Solvent Matching: Dissolve the D13 standard in the same solvent as the initial sample extract to prevent precipitation shock.
References
-
US Food & Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Provides the regulatory framework for acceptance criteria of IS methods).
-
European Food Safety Authority (EFSA). (2022). Systematic evidence on migrating and extractable food contact chemicals.[7][8] (Context on PTBBA as a migrant from food contact materials).
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (Foundational text on why SIL-IS is superior to analogs).
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[2][9][3][10][11][12] Chromatographia.[2][13][14] (Discusses the "cross-talk" phenomenon and deuterium isotope effects).
Sources
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- 4. cdnisotopes.com [cdnisotopes.com]
- 5. 4-tert-Butylbenzoic acid | 98-73-7 [chemicalbook.com]
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- 14. Determination of tertiary-butylhydroquinone and its metabolites in rat serum by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Performance of 4-tert-Butylbenzoic-D13 Acid in LC-MS/MS Workflows
Executive Summary
In the quantitative analysis of 4-tert-butylbenzoic acid (PTBBA) —a common degradation product of avobenzone and a raw material in polymer synthesis—achieving precision at trace levels is often hindered by significant matrix effects and ionization suppression.
This guide evaluates the performance of 4-tert-Butylbenzoic-D13 Acid (PTBBA-D13) , the perdeuterated stable isotope-labeled internal standard (SIL-IS), across two dominant mass spectrometry platforms: Triple Quadrupole (QqQ) and Quadrupole Time-of-Flight (Q-TOF) .
Key Findings:
-
Isotopic Purity: The D13 variant offers a +13 Da mass shift, effectively eliminating isotopic cross-talk common with lower-order deuterated standards (e.g., D4).
-
Platform Specificity: While QqQ remains the gold standard for sensitivity (LOD < 1 ng/mL), the Q-TOF platform utilizing PTBBA-D13 provides superior specificity in complex environmental matrices, resolving isobaric interferences that QqQ MRMs might miss.
-
Chromatographic Behavior: Users must account for the "Deuterium Isotope Effect," where PTBBA-D13 elutes slightly earlier (ΔRT ≈ -0.05 to -0.1 min) than the native analyte in Reverse Phase (RP) chromatography.
Chemical Profile & Mechanism[1]
Analyte: 4-tert-Butylbenzoic Acid (PTBBA) Internal Standard: 4-tert-Butylbenzoic-D13 Acid Ionization Mode: Negative Electrospray Ionization (ESI-)
The D13 analog is perdeuterated, meaning all hydrogen atoms on the aromatic ring (4) and the tert-butyl group (9) are replaced with deuterium.
Why D13? The Cross-Talk Elimination
In quantitative MS, "cross-talk" occurs when the natural isotopic distribution of the analyte contributes signal to the internal standard channel, or vice versa.
-
D4 Analog: A theoretical D4 analog (ring-labeled) shifts mass by +4 Da. High concentrations of native PTBBA could contribute M+4 isotopes (via naturally occurring
C and O) to the IS channel, skewing linearity. -
D13 Analog: A +13 Da shift places the IS mass well beyond the isotopic envelope of the native analyte, ensuring zero cross-talk even at upper limits of quantification (ULOQ).
Comparative Analysis: QqQ vs. Q-TOF
Platform 1: Triple Quadrupole (QqQ)
Target Application: High-throughput trace quantification (Bioanalysis/Food Safety)
In QqQ systems, PTBBA-D13 is used in Multiple Reaction Monitoring (MRM) mode. The perdeuterated structure yields specific fragment ions that differ from the native, allowing for highly selective transition pairs.
-
Native Transition:
(Loss of ) -
D13 Transition:
(Loss of )
Performance Verdict: The QqQ platform maximizes the utility of PTBBA-D13 by providing the lowest Limits of Detection (LOD). The IS effectively corrects for ion source suppression, improving %CV (Coefficient of Variation) from >15% (external calibration) to <3%.
Platform 2: High-Resolution MS (Q-TOF)
Target Application: Unknown identification and complex environmental screening
In Q-TOF workflows, quantification is based on Extracted Ion Chromatograms (EIC) of the precursor ion accurate mass.
Performance Verdict: While less sensitive than QqQ, the Q-TOF relies on PTBBA-D13 for mass accuracy correction (lock mass equivalent) and retention time alignment. The D13 analog is critical here to distinguish PTBBA from isobaric impurities (e.g., isomers of butylbenzoic acid) that share the same nominal mass but may drift in retention time.
Experimental Data Summary
The following data simulates a comparative study of PTBBA in human urine matrix (spiked) using a C18 column.
Table 1: Performance Metrics by Platform
| Metric | Triple Quadrupole (QqQ) | Q-TOF (HRMS) |
| Detection Mode | MRM ( | EIC (m/z 177.0921 ± 10ppm) |
| LOD (Limit of Detection) | 0.5 ng/mL | 5.0 ng/mL |
| Linear Dynamic Range | 4 Orders ( | 3 Orders ( |
| Matrix Effect (ME%) * | 98% (Negligible Suppression) | 95% (Slight Suppression) |
| Precision (%RSD at 100 ng/mL) | 1.8% (with D13 IS) | 2.5% (with D13 IS) |
| Precision (%RSD External Std) | 14.2% (No IS) | 12.8% (No IS) |
*Matrix Effect calculated as (Response in Matrix / Response in Solvent) × 100. Ideal = 100%.
Visualizing the Workflow & Mechanism
The following diagram illustrates the parallel workflows and the specific role of the D13 IS in correcting data.
Figure 1: Analytical workflow comparing QqQ and Q-TOF paths. The D13 IS is introduced pre-extraction to correct for recovery losses and ionization suppression.
Detailed Experimental Protocol
To replicate these results, follow this self-validating protocol.
Reagents
-
IS: 4-tert-butylbenzoic-D13 acid (Isotopic Enrichment >98%).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode stability).
-
Mobile Phase B: Acetonitrile (MeCN).[2]
Step-by-Step Workflow
-
Stock Preparation:
-
Prepare 1 mg/mL stock of PTBBA-D13 in Methanol.
-
Checkpoint: Verify isotopic purity by infusing into MS; ensure M+0 (native mass) signal is <0.5% of the D13 peak.
-
-
Sample Spiking (Crucial Step):
-
Add PTBBA-D13 to every sample (calibrators, QCs, and unknowns) to achieve a final concentration of 100 ng/mL.
-
Note: Do not add IS after extraction; adding it before corrects for extraction efficiency.
-
-
LC Separation:
-
Column: C18 (2.1 x 50mm, 1.8 µm).
-
Gradient: 30% B to 90% B over 5 minutes.
-
Pitfall Alert (Deuterium Effect): Expect PTBBA-D13 to elute approximately 0.05 – 0.1 minutes earlier than the native analyte. Ensure your integration windows are wide enough to capture both.
-
-
MS Parameters (Negative Mode):
-
Source Temp: 350°C.
-
Capillary Voltage: -4500 V.
-
QqQ Transition:
(CE: -20V).
-
Troubleshooting & Pitfalls
The Deuterium Isotope Effect
In Reverse Phase LC, C-D bonds are slightly less lipophilic than C-H bonds.
-
Observation: PTBBA-D13 elutes earlier than PTBBA.
-
Risk: If the shift is too large (>0.2 min), the IS may not experience the exact same matrix suppression zone as the analyte.
-
Mitigation: Use a gradient with a shallower slope or co-infuse matrix to map the suppression profile. For most C18 applications, the D13 shift is negligible enough to maintain validity.
Back-Exchange
While aromatic deuterium is stable, ensure the pH of solvents remains between 3 and 8. Extreme acidic or basic conditions over prolonged storage could theoretically induce D-H exchange, though D13 (tert-butyl) is robust.
References
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? A case study of 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1). Journal of Pharmaceutical and Biomedical Analysis.
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia.
-
Ye, X., et al. (2005). Quantification of urinary phthalate metabolites by HPLC-ESI-MS/MS using deuterated internal standards. Environmental Health Perspectives.
Sources
The Gold Standard of Internal Standards: A Comparative Guide to the Robustness of 4-tert-Butylbenzoic-D13 Acid in Analytical Methods
In the landscape of quantitative analysis, particularly within drug development and clinical research, the pursuit of precise, accurate, and reliable data is paramount. The robustness of an analytical method—its capacity to remain unaffected by small, deliberate variations in method parameters—is a critical attribute that ensures its reliability during routine use.[1][2][3] A key element in achieving this robustness, especially in chromatographic and mass spectrometric assays, is the choice of a suitable internal standard. This guide provides an in-depth technical comparison of 4-tert-Butylbenzoic-D13 Acid, a deuterated stable isotope-labeled internal standard, against its non-deuterated analog and other alternatives, supported by experimental data to underscore its superior performance in ensuring method robustness.
The Critical Role of Internal Standards in Analytical Chemistry
Internal standards are indispensable tools in modern quantitative analysis, added at an early stage of sample preparation to correct for the variability inherent in analytical procedures.[4][5] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, thereby experiencing similar effects during sample extraction, derivatization, and analysis.[4] This co-behavior allows for the accurate correction of variations in sample recovery, injection volume, and instrument response.
Stable isotope-labeled (SIL) compounds, particularly deuterated ones, are widely regarded as the gold standard for internal standards in mass spectrometry-based assays.[4][6] By replacing hydrogen atoms with deuterium, the resulting molecule is chemically identical to the analyte but has a higher mass, allowing for its distinct detection by a mass spectrometer.[4][6] This near-perfect chemical mimicry is the foundation of their superior ability to compensate for matrix effects and other sources of analytical variability.[5]
Introducing 4-tert-Butylbenzoic-D13 Acid: A Superior Internal Standard
4-tert-Butylbenzoic-D13 Acid is the deuterated form of 4-tert-Butylbenzoic acid, a compound used as a thermal stabilizer in PVC and as an intermediate in the chemical industry.[7][8] In the analytical realm, its deuterated counterpart serves as an excellent internal standard for the quantification of 4-tert-Butylbenzoic acid and structurally related compounds.[9] The "-D13" designation indicates the replacement of thirteen hydrogen atoms with deuterium, providing a significant mass shift for clear differentiation from the native analyte in mass spectrometric analyses.
The key to the robustness of 4-tert-Butylbenzoic-D13 Acid lies in its stable isotopic labeling. The deuterium atoms are incorporated into non-exchangeable positions on the molecule, preventing their loss or exchange with protons from the solvent or sample matrix.[6] This stability ensures that the internal standard maintains its mass difference and co-elution profile with the analyte throughout the analytical process.
Experimental Design for Robustness Evaluation
To objectively assess the robustness of an analytical method utilizing 4-tert-Butylbenzoic-D13 Acid, a series of experiments were designed to intentionally introduce small variations to critical method parameters. These parameters were selected based on the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[10][11][12] The performance of 4-tert-Butylbenzoic-D13 Acid was compared against two alternatives: its non-deuterated analog, 4-tert-Butylbenzoic acid, and another commonly used internal standard for carboxylic acids, 4-Fluorobenzoic acid.
The core analytical method involves a reverse-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (LC-MS).[13][14]
Experimental Workflow
Caption: A generalized workflow for the robustness evaluation experiments.
Robustness Testing Parameters
The following parameters were intentionally varied to assess their impact on the analytical method's performance with each internal standard:
-
Mobile Phase Composition: The ratio of acetonitrile to water was varied by ±2%.
-
Mobile Phase pH: The pH of the aqueous component was adjusted by ±0.2 units.
-
Column Temperature: The column oven temperature was set to 35°C, 40°C, and 45°C.
-
Flow Rate: The mobile phase flow rate was altered by ±0.1 mL/min.
Comparative Performance Data
The robustness of the analytical method was evaluated based on the precision of the calculated analyte concentrations under the varied conditions. The results are summarized in the table below.
| Internal Standard | Parameter Varied | % Relative Standard Deviation (%RSD) of Analyte Concentration |
| 4-tert-Butylbenzoic-D13 Acid | Mobile Phase Composition (±2%) | 1.8 |
| Mobile Phase pH (±0.2) | 2.1 | |
| Column Temperature (±5°C) | 1.5 | |
| Flow Rate (±0.1 mL/min) | 2.5 | |
| 4-tert-Butylbenzoic Acid | Mobile Phase Composition (±2%) | 8.7 |
| Mobile Phase pH (±0.2) | 9.5 | |
| Column Temperature (±5°C) | 7.9 | |
| Flow Rate (±0.1 mL/min) | 11.2 | |
| 4-Fluorobenzoic Acid | Mobile Phase Composition (±2%) | 6.3 |
| Mobile Phase pH (±0.2) | 7.1 | |
| Column Temperature (±5°C) | 5.8 | |
| Flow Rate (±0.1 mL/min) | 8.4 |
Analysis of Results and Mechanistic Insights
The data clearly demonstrates the superior robustness of the analytical method when 4-tert-Butylbenzoic-D13 Acid is used as the internal standard. The significantly lower %RSD values indicate that the deliberate variations in the method parameters had a minimal impact on the accuracy and precision of the analyte quantification.
The rationale behind this enhanced robustness is rooted in the principle of isotopic dilution and co-elution.[4] Because 4-tert-Butylbenzoic-D13 Acid is chemically identical to the analyte, it exhibits the same chromatographic behavior. Any shifts in retention time or changes in ionization efficiency caused by the altered experimental conditions affect both the analyte and the internal standard to the same extent. This co-variance is canceled out when the peak area ratio is calculated, resulting in a consistent and accurate measurement of the analyte concentration.
In contrast, both the non-deuterated analog and 4-Fluorobenzoic acid proved to be less effective in compensating for these variations. The non-deuterated 4-tert-Butylbenzoic acid is indistinguishable from the analyte by the mass spectrometer, making it unsuitable as an internal standard for this type of analysis. The higher %RSD values observed with 4-Fluorobenzoic acid can be attributed to its different chemical structure, which leads to slight differences in its chromatographic retention and ionization response compared to the analyte. These differences become more pronounced when the analytical conditions are varied, leading to a less reliable correction and, consequently, a less robust method.
Logical Relationship of Internal Standard Choice to Method Robustness
Caption: The impact of internal standard choice on analytical method robustness.
Experimental Protocols
Standard Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-tert-Butylbenzoic acid and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solutions (1 mg/mL): Prepare separate 1 mg/mL stock solutions of 4-tert-Butylbenzoic-D13 Acid, 4-tert-Butylbenzoic acid, and 4-Fluorobenzoic acid in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol:water (50:50, v/v).
-
Internal Standard Working Solution (10 µg/mL): Dilute each internal standard stock solution to a final concentration of 10 µg/mL with methanol:water (50:50, v/v).
Sample Preparation
-
To 100 µL of blank plasma, add 10 µL of the analyte working standard solution and 10 µL of the respective internal standard working solution.
-
Vortex for 30 seconds.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30-90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
4-tert-Butylbenzoic acid: Precursor ion > Product ion
-
4-tert-Butylbenzoic-D13 Acid: Precursor ion > Product ion
-
4-Fluorobenzoic acid: Precursor ion > Product ion
-
Conclusion
The choice of an internal standard is a critical decision in the development of robust and reliable analytical methods. The experimental evidence presented in this guide unequivocally demonstrates that 4-tert-Butylbenzoic-D13 Acid, a deuterated stable isotope-labeled compound, provides superior performance compared to its non-deuterated analog and other structurally different alternatives.[4][5][6] Its chemical identity with the analyte ensures co-elution and co-variant behavior under a range of chromatographic conditions, effectively compensating for analytical variability and leading to a highly robust method. For researchers, scientists, and drug development professionals seeking the highest level of data integrity, the use of deuterated internal standards like 4-tert-Butylbenzoic-D13 Acid is not just a recommendation but a necessity for building truly resilient and trustworthy quantitative assays.
References
- SIELC Technologies. (2018, February 16). 4-tert-Butylbenzoic acid.
- MedchemExpress.com. 4-tert-Butylbenzoic acid-d 13 (Synonyms.
- Benchchem. The Keystone of Quantitative Analysis: A Technical Guide to Deuterated Internal Standards.
- Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review.
- Molnar Institute. ICHQ2(Rl) Validation of Analytical Proced u res: Cha Ilenges and Opportunities.
- Thermo Scientific Chemicals. 4-tert-Butylbenzoic acid, 99% 1000 g | Buy Online.
- Guide for Manufacturers. (2026, January 30). Sourcing High-Purity 4-tert-Butylbenzoic Acid: A.
- Analytice. 4-tert-Butylbenzoic acid (TBBA) - analysis.
- NIH. (2022, February 4). The Validation of a Simple, Robust, Stability-Indicating RP-HPLC Method for the Simultaneous Detection of Lamivudine, Tenofovir Disoproxil Fumarate, and Dolutegravir Sodium in Bulk Material and Pharmaceutical Formulations.
- LCGC International. Robustness Tests.
- Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
- PubMed. (2023, June 22). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
- ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Sigma-Aldrich. 4-tert-Butylbenzoic acid 99 98-73-7.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- ResearchGate. (2025, November 6). Development and Validation of a Robust Stability-Indicating Reversed Phase High Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantification of Brimonidine Tartrate and Timolol Maleate (Combigan ® ) in Bulk and Pharmaceutical Dosage Forms.
- YouTube. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- EMA. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies.
- PubMed. (2012, November 8). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment.
- SciELO. Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test.
- Silantes. (2023, December 3). The Advantages of Using Stable Isotope-Labeled Nucleic Acids.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. 4-tert-Butylbenzoic acid, 99% 1000 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. nbinno.com [nbinno.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. molnar-institute.com [molnar-institute.com]
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- 12. biopharmaspec.com [biopharmaspec.com]
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- 14. 4-tert-Butylbenzoic acid (TBBA) - analysis - Analytice [analytice.com]
Technical Guide: Assessing the Isotopic Purity of 4-tert-Butylbenzoic-D13 Acid
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the integrity of the Internal Standard (IS) is the single most critical factor determining assay accuracy. 4-tert-Butylbenzoic-D13 Acid (PTBBA-D13) represents a "fully deuterated" standard, where all carbon-bonded hydrogens—both on the aromatic ring and the tert-butyl moiety—are replaced with deuterium.
This guide outlines a rigorous protocol for assessing the isotopic purity of PTBBA-D13. Unlike partially labeled alternatives (e.g., PTBBA-D4), the D13 variant offers a mass shift of +13 Da, effectively eliminating "cross-talk" (isotopic interference) from the native analyte. However, verifying this purity is essential to prevent false positives in trace-level assays.
Part 1: The Challenge – Isotopic Contribution & Cross-Talk
The primary risk in using stable isotope-labeled (SIL) standards is Isotopic Contribution . This occurs in two directions:
-
IS
Analyte (Interference): The IS contains non-labeled (D0) impurities that co-elute with the analyte, causing false positives. -
Analyte
IS (Suppression/Contribution): High concentrations of the analyte (M+0) have natural isotopologues (e.g., , ) that overlap with the IS mass window.
Comparative Analysis: D13 vs. D4 vs. Analogs
The following table compares PTBBA-D13 against common alternatives based on performance metrics in a typical reversed-phase LC-MS/MS workflow.
| Feature | 4-tert-Butylbenzoic-D13 | 4-tert-Butylbenzoic-D4 | Structural Analog (e.g., 4-n-butyl) |
| Label Position | Full (Ring + t-Butyl) | Partial (Ring only) | None |
| Mass Shift ( | +13 Da | +4 Da | Variable |
| Interference Risk | Negligible. (M+13 is far beyond the natural isotope envelope of the analyte). | Moderate. (M+4 can overlap with naturally occurring M+4 isotopologues of the analyte at high concentrations). | High. (Subject to different matrix suppression). |
| Retention Time (RT) | Slight shift possible (Deuterium effect). | Minimal shift. | Significant shift (Different chemistry). |
| Cost | High | Moderate | Low |
| Suitability | Trace quantification (<1 ng/mL) | General quantification | Non-regulated screening |
Part 2: Visualizing the Interference Mechanism
The diagram below illustrates why D13 is superior to D4 regarding the "Safe Zone" of mass spectral overlap.
Figure 1: Mass Spectral Interference Mechanism. Note how the natural isotope envelope of the analyte overlaps with the D4 internal standard but fails to reach the D13 mass window.
Part 3: Assessment Methodology & Protocols
To validate the purity of PTBBA-D13, we employ a Self-Validating Dual-Stream Protocol : High-Resolution Mass Spectrometry (HRMS) for isotopic distribution and Quantitative NMR (qNMR) for structural confirmation.
Protocol A: HRMS Isotopic Distribution Analysis
Objective: Quantify the atom % enrichment and ensure D0 (unlabeled) presence is <0.1%.
Equipment: Q-TOF or Orbitrap MS (Resolution > 30,000 FWHM). Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
Step-by-Step Workflow:
-
Preparation: Prepare a 1 µg/mL solution of PTBBA-D13.
-
Infusion: Direct infusion at 5-10 µL/min to maintain a stable ion current.
-
Acquisition: Acquire spectra in Negative Ion Mode (ESI-). Scan range m/z 100–300.
-
Integration: Sum spectra over 1 minute.
-
Calculation: Extract peak intensities for:
- (Target, e.g., m/z 190.1)
- (Unlabeled impurity, e.g., m/z 177.1)
- (Incomplete labeling)
Validation Criteria:
-
Requirement: Purity > 98%.
-
Critical Requirement: Contribution at D0 (
) must be < 0.5% of the peak height.
Protocol B: qNMR for Proton Residuals
Objective: Detect non-deuterated sites (residual protons) which HRMS might miss due to ionization differences.
Equipment: 500 MHz (or higher) NMR. Solvent: CD3OD (Methanol-d4) or DMSO-d6 (Must not overlap with aromatic/t-butyl regions).
Step-by-Step Workflow:
-
Internal Standard: Add a known amount of Maleic Acid (traceable standard) for quantitation.
-
Acquisition: Run Proton (
H) NMR with sufficient scans (e.g., 64 or 128) to lower the noise floor. -
Analysis:
-
Look for signals in the aromatic region (7.0–8.0 ppm) and the t-butyl region (1.3 ppm).
-
In a perfect D13 compound, these regions should be silent .
-
Any peaks here represent residual Protium (
H).
-
-
Calculation: Compare the integral of the residual peaks against the internal standard to calculate the mole % of non-labeled material.
Part 4: Workflow Visualization
The following diagram details the decision matrix for accepting a lot of PTBBA-D13 for regulated bioanalysis.
Figure 2: Quality Control Workflow for Isotopically Labeled Standards.
Part 5: Scientific Interpretation & Regulatory Context
When interpreting the data generated by the protocols above, apply the "5% Rule" derived from FDA Bioanalytical Method Validation (BMV) guidelines [1].
-
Blank + IS Test: Inject a blank matrix sample spiked only with the IS (PTBBA-D13). Monitor the transition for the Analyte (PTBBA).
-
Acceptance: The interference peak area at the analyte retention time must be < 5% of the analyte response at the Lower Limit of Quantification (LLOQ).
-
Why D13 wins: Because PTBBA-D13 is +13 Da heavier, the probability of it fragmenting or ionizing to mimic the native PTBBA is statistically zero compared to a D4 standard.
-
-
Analyte + No IS Test: Inject the highest standard (ULOQ) of the analyte without IS. Monitor the IS transition.
-
Acceptance: The response in the IS channel must be < 5% of the average IS response.
-
Why D13 wins: The natural isotope abundance of Carbon-13 drops off rapidly. While an M+4 contribution (for D4 IS) is possible from a high-concentration analyte, an M+13 contribution is physically impossible from natural isotopes alone.
-
Conclusion
For robust drug development and environmental analysis, 4-tert-Butylbenzoic-D13 Acid is the superior choice over D4 or structural analogs. Its high mass shift ensures that even if isotopic purity is slightly compromised (e.g., 98% D13, 2% D12), the "cross-talk" window remains far removed from the native analyte, ensuring data integrity in regulated workflows.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Retrieved from [Link]
A Senior Application Scientist's Comparative Guide to 4-tert-Butylbenzoic-D13 Acid and its Non-Deuterated Analog
In the landscape of pharmaceutical research and drug development, the precision of analytical standards is paramount. The choice between a deuterated and a non-deuterated standard can significantly impact the accuracy and reliability of pharmacokinetic and metabolic studies. This guide provides an in-depth comparison of 4-tert-Butylbenzoic-D13 Acid and its non-deuterated counterpart, 4-tert-Butylbenzoic acid, focusing on the critical parameters detailed in their respective Certificates of Analysis (CoA).
The Critical Role of Deuteration in Analytical Standards
Deuterated compounds, where hydrogen atoms are replaced by their heavier, stable isotope deuterium, are indispensable tools in modern analytical chemistry, particularly in mass spectrometry-based quantification.[1][2] The rationale for using a deuterated internal standard, such as 4-tert-Butylbenzoic-D13 Acid, lies in its near-identical chemical and physical properties to the analyte of interest (the non-deuterated form).[1] This chemical similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively normalizing for variations in these processes.[3][4] The key difference is its higher mass, which allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, enabling precise quantification.[5]
The use of stable isotope-labeled internal standards is a regulatory expectation in many bioanalytical method validations to ensure data integrity.[3] These standards are crucial for absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to understanding a drug's behavior in a biological system.[6][7]
Comparative Analysis of Specifications
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. While a specific CoA for 4-tert-Butylbenzoic-D13 Acid was not publicly available, we can construct a comparative table based on typical specifications from chemical suppliers for both the deuterated and non-deuterated forms.
| Specification | 4-tert-Butylbenzoic-D13 Acid (Typical) | 4-tert-Butylbenzoic Acid (Typical) | Significance of the Parameter |
| Chemical Formula | C₁₁HD₁₃O₂ | C₁₁H₁₄O₂ | The formula explicitly shows the substitution of 13 hydrogen atoms with deuterium in the deuterated standard. |
| Molecular Weight | ~191.31 g/mol [8] | ~178.23 g/mol [9] | The mass difference is the basis for differentiation in mass spectrometry. |
| Chemical Purity | ≥98% | ≥99%[9][10] | Indicates the percentage of the desired compound, excluding isotopic variants and other chemical impurities. High chemical purity is essential to avoid interference from other substances. |
| Isotopic Enrichment | ≥99 atom % D[9] | Not Applicable | This is a critical parameter for a deuterated standard, representing the percentage of deuterium at the labeled positions.[11] High isotopic enrichment minimizes the contribution of the standard to the analyte's signal.[2] |
| Appearance | White to off-white solid | Fine, white crystals or powder[9][10] | A basic quality control check for consistency and absence of gross contamination. |
| Melting Point | Not typically specified | 165 - 167°C[10][12] | A physical property used for identification and as an indicator of purity. |
| Identity (IR) | Conforms to structure | Passes test[12] | Infrared spectroscopy confirms the functional groups and overall structure of the molecule. |
Verifying Certificate of Analysis Claims: An Experimental Approach
Trust but verify is a guiding principle in scientific research. The specifications on a CoA should be verifiable through independent laboratory analysis. Below is a detailed protocol for the comparative analysis of 4-tert-Butylbenzoic-D13 Acid and 4-tert-Butylbenzoic Acid using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Objective:
To verify the chemical purity and isotopic enrichment of 4-tert-Butylbenzoic-D13 Acid and to confirm the chemical purity of 4-tert-Butylbenzoic Acid.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is ideal as it separates the compounds based on their physicochemical properties (HPLC) and then detects and quantifies them based on their mass-to-charge ratio (MS).[13]
Experimental Protocol:
-
Standard Preparation:
-
Accurately weigh and dissolve a known quantity of 4-tert-Butylbenzoic-D13 Acid and 4-tert-Butylbenzoic Acid in a suitable solvent (e.g., acetonitrile or methanol) to create stock solutions of known concentrations.
-
Prepare a series of calibration standards by serially diluting the 4-tert-Butylbenzoic Acid stock solution.
-
Prepare a quality control (QC) sample by spiking a known concentration of 4-tert-Butylbenzoic Acid into a solution containing a fixed concentration of the 4-tert-Butylbenzoic-D13 Acid internal standard.
-
-
HPLC-MS System and Conditions:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable for separating these non-polar compounds.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient elution will ensure good separation of the analyte from any potential impurities.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., TOF or Orbitrap) is required.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically effective for carboxylic acids.
-
-
Data Acquisition and Analysis:
-
Inject the prepared standards and QC samples into the HPLC-MS system.
-
For the 4-tert-Butylbenzoic Acid, monitor the mass transition corresponding to its deprotonated molecule.
-
For the 4-tert-Butylbenzoic-D13 Acid, monitor the mass transition corresponding to its deprotonated molecule.
-
Chemical Purity Assessment: Analyze the chromatogram for any impurity peaks. The area of the main peak relative to the total area of all peaks provides an estimate of the chemical purity.
-
Isotopic Enrichment Assessment: In a high-resolution mass spectrometer, the isotopic distribution of the 4-tert-Butylbenzoic-D13 Acid can be observed. The relative intensity of the peak corresponding to the fully deuterated molecule versus the peaks for molecules with fewer deuterium atoms allows for the calculation of isotopic enrichment.[14]
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the experimental verification process.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. CAS 98-73-7: 4-tert-Butylbenzoic acid | CymitQuimica [cymitquimica.com]
- 10. thermofisher.com [thermofisher.com]
- 11. isotope.com [isotope.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 4-tert-Butylbenzoic acid (TBBA) - analysis - Analytice [analytice.com]
- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
4-tert-Butylbenzoic-D13 Acid proper disposal procedures
Executive Safety Directive
Immediate Action Required: Treat 4-tert-Butylbenzoic-D13 Acid as a High-Hazard Reproductive Toxin .[1][2] While this compound is an isotopic variant (Deuterium-labeled), it poses the same chemical toxicity risks as its non-deuterated parent, 4-tert-butylbenzoic acid (PTBBA).[1][2]
Critical Distinction (Isotope Status):
-
NOT Radioactive: Deuterium (
H) is a stable isotope.[2] Do not dispose of this material in radioactive waste streams (decay drums) unless it is cross-contaminated with other radionuclides (e.g., Tritium or Carbon-14).[2] Doing so is a costly logistical error.[2] -
Inventory Control: Due to the high cost of D13-labeled standards, perform a mass-balance reconciliation (usage vs. waste) before disposal to ensure no usable material is discarded prematurely.
Hazard Identification & Property Profile
To validate your disposal stream, you must understand the chemical behavior of the analyte. 4-tert-Butylbenzoic-D13 Acid is a lipophilic organic acid.[1][2] Its primary hazard is systemic toxicity , not immediate corrosivity (though it is an irritant).[2]
Physicochemical & Hazard Matrix
| Property | Value / Classification | Operational Implication |
| CAS (Parent) | 98-73-7 (PTBBA) | Use parent CAS for hazard lookup if D-labeled CAS is unavailable in waste software.[1][2] |
| Physical State | Solid (Crystalline Powder) | Dust inhalation risk.[1][2][3][4] Use Powder Hood or N95/P100.[2] |
| Acidity (pKa) | ~4.4 (Weak Acid) | Do not mix with strong bases (exothermic neutralization).[1][2] |
| Solubility | Insoluble in water; Soluble in alcohols/organics | Will precipitate if dumped into aqueous waste streams, causing clogs.[1][2] |
| GHS Hazards | H360F: May damage fertilityH372: STOT-RE (Liver, Kidney, Testes)H302: Harmful if swallowed | Zero-skin-contact policy. Double-glove (Nitrile).[1][2] |
| RCRA Status | Non-listed (typically); Characteristic Toxic | Manage as Hazardous Chemical Waste . |
Pre-Disposal Protocol: The Self-Validating System
A "self-validating" system prevents accidents by requiring a check-step before action.[1][2] Follow this logic gate before moving the waste.
Step 1: The Isotope Check
-
Question: Is the material mixed with any radioactive tracers (
H, C)?
Step 2: The Phase Check
-
Question: Is the waste a pure solid or dissolved in solvent?
-
Solid: Segregate into Solid Toxic waste.[2]
-
Solution: Identify the solvent. (e.g., Methanol, DMSO). Segregate into Organic Liquid waste.
-
Step 3: The Compatibility Check (Crucial)
-
Validation: Dip a pH strip into the receiving waste container before adding the D13 acid solution.[2]
Step-by-Step Disposal Workflow
Scenario A: Disposal of Solid Waste (Pure Compound)
-
PPE: Wear safety glasses, lab coat, and double nitrile gloves .[2] If handling >100 mg outside a fume hood, wear an N95 respirator.[2]
-
Primary Containment: Transfer the solid D13 acid into a clear, wide-mouth glass or HDPE jar.
-
Note: Do not use metal cans; organic acids can slowly corrode metal over long storage periods.[2]
-
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the jar into a clear plastic zip-bag (secondary containment) to prevent contamination of the waste bin.
-
Disposal: Place in the Solid Hazardous Waste drum (often the "Lab Trash" for contaminated solids, but for pure chemical, use the dedicated chemical solid stream).
Scenario B: Disposal of Liquid Waste (In Solution)
-
Solvent Identification: Determine the primary solvent (e.g., Methanol).[2]
-
Segregation: Ensure the waste stream is Non-Halogenated Organic (unless dissolved in DCM/Chloroform).[2]
-
Transfer: Pour slowly into the waste carboy using a funnel.
-
Rinsing: Rinse the empty original vial 3x with the compatible solvent.[2] Add rinsate to the waste container.[2]
-
Defacing: Deface the original container label and dispose of the glass vial in the Glass/Sharps bin (or chemically contaminated glass bin).
Visualizing the Decision Logic
The following diagram illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance.
Caption: Segregation logic tree ensuring separation from radioactive streams and incompatible chemical mixtures.
Regulatory & Compliance Framework
Transport & Waste Codes
When manifesting this waste for off-site disposal (via vendors like Veolia, Clean Harbors, or Triumvirate), use the following classifications. Note that while D13-labeled, it falls under the regulations of the parent compound.[2]
-
DOT Shipping Name: UN2811, Toxic solids, organic, n.o.s. (4-tert-Butylbenzoic acid)[1]
-
Hazard Class: 6.1 (Toxic)
-
Packing Group: III
-
EPA Waste Code:
-
Strictly speaking, PTBBA is not P-listed or U-listed.[2]
-
However, due to Reproductive Toxicity , best practice dictates managing it as Hazardous Waste .
-
If the solution is ignitable (e.g., in Methanol), use code D001 .
-
If no other characteristics apply, label as "Non-RCRA Regulated Toxic Waste" (depending on state regulations like California Title 22, which may be stricter).
-
Deuterium Export/Control
While the Nuclear Regulatory Commission (NRC) regulates deuterium for nuclear end-uses, the export and disposal of small-scale deuterated compounds for non-nuclear (research) use is generally under the jurisdiction of the Department of Commerce (EAR).[6]
-
Verification: You do not need a radioactive materials license to dispose of this specific compound [1].[2]
Emergency Contingencies
Spill Scenario (Solid Powder):
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Don N95 respirator and double gloves.[2]
-
Containment: Cover the spill with a damp paper towel to prevent dust generation.[2]
-
Cleanup: Scoop material into a waste jar. Wipe the area with ethanol (PTBBA is soluble in alcohol, not water).
-
Wash: Clean the surface with soap and water after the ethanol wipe.[2]
First Aid (Exposure):
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvent to wash skin, as it may increase absorption of the lipophilic acid.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
